Product packaging for 11(S)-HEPE(Cat. No.:)

11(S)-HEPE

カタログ番号: B163510
分子量: 318.4 g/mol
InChIキー: IDEHSDHMEMMYIR-HODZVVMCSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

11(S)-HEPE is an omega-3 fatty acid-derived specialized pro-resolving mediator (SPM) biosynthesized from Eicosapentaenoic Acid (EPA) and serves as a key intermediate in the formation of E-series resolvins, a class of potent lipid mediators that actively promote the resolution of inflammation . Research indicates that EPA and its metabolites, including hydroxyeicosapentaenoic acids (HEPEs) like this compound, play a significant role in improving glucose homeostasis and counteracting impairments induced by diet-induced obesity . Preclinical studies suggest that these metabolites can prevent fat accumulation in metabolic tissues and improve hyperglycemia, hyperinsulinemia, and hepatic steatosis, potentially through the activation of peroxisome proliferator-activated receptor (PPAR) pathways and by shifting immune cell phenotypes toward the resolution of inflammation . Furthermore, related HEPE compounds have been demonstrated to exert anti-inflammatory effects by inhibiting the formation of pro-inflammatory leukotrienes (e.g., LTB4, LTC4) and cytokines (e.g., TNF-α, IL-6), while simultaneously enhancing the generation of pro-resolving mediators like lipoxin A4 . This positions this compound as a crucial compound for investigating the molecular mechanisms that link resolution biology to metabolic disorders, atherosclerosis, and other chronic inflammatory conditions . Its study offers valuable insights into the beneficial effects of omega-3 fatty acids beyond their traditional roles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O3 B163510 11(S)-HEPE

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEHSDHMEMMYIR-HODZVVMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C=C\[C@H](C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 11(S)-HEPE: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(S)-hydroxyeicosapentaenoic acid, or 11(S)-HEPE, is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the eicosanoid family, it plays a significant role in various physiological processes, particularly in the resolution of inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological aspects of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is a C20 polyunsaturated fatty acid characterized by a hydroxyl group at the 11th carbon position with an (S) stereochemical configuration. Its systematic IUPAC name is (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid.[1] The presence of five double bonds and a chiral center at the hydroxyl group are key structural features that dictate its chemical reactivity and biological activity.

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
IUPAC Name (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid[1]
Molecular Formula C₂₀H₃₀O₃[1][2]
Molecular Weight 318.45 g/mol [2]
CAS Number 156473-26-6
Appearance Solution in ethanol
Boiling Point (Predicted) 488.0 ± 45.0 °C
Density (Predicted) 0.997 ± 0.06 g/cm³
Melting Point Not experimentally reported
Solubility - 0.1 M Na₂CO₃: 2 mg/ml- DMF: Miscible- DMSO: Miscible- Ethanol: Miscible- PBS (pH 7.2): 0.8 mg/ml
λmax 236 nm
Stability ≥ 2 years at -20°C

Experimental Protocols

Synthesis of this compound via Biotransformation

This protocol describes the production of this compound from eicosapentaenoic acid (EPA) using recombinant Escherichia coli expressing 11S-lipoxygenase (11S-LOX).

Materials:

  • Recombinant E. coli cells expressing 11S-LOX from Enhygromyxa salina.

  • Eicosapentaenoic acid (EPA)

  • Cysteine

  • HEPES buffer (50 mM, pH 7.0)

  • Ethanol

  • Luria-Bertani (LB) medium with appropriate antibiotic for recombinant cell culture.

  • Centrifuge

  • Incubator shaker

  • Reaction vessel

Procedure:

  • Cell Culture: Culture the recombinant E. coli cells expressing 11S-LOX in LB medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce the expression of 11S-LOX by adding a suitable inducer (e.g., IPTG) and continue the culture at a lower temperature (e.g., 18-25°C) for several hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Wash the cell pellet with buffer and resuspend in the reaction buffer.

  • Biotransformation Reaction:

    • Prepare the reaction mixture containing 50 mM HEPES buffer (pH 7.0), a specific concentration of harvested E. coli cells (e.g., 10 g/L), and a reducing agent such as 10 mM cysteine.

    • Add the substrate, EPA (e.g., 5.0 mM), dissolved in a small amount of ethanol (e.g., 4% v/v) to the reaction mixture.

    • Incubate the reaction at an optimized temperature (e.g., 25°C) with agitation for a specified duration (e.g., 60-120 minutes).

  • Reaction Termination and Extraction: Terminate the reaction by acidifying the mixture with a weak acid (e.g., citric acid) to pH 3-4. Extract the product, this compound, with an organic solvent such as ethyl acetate.

  • Purification: The extracted product can be further purified using chromatographic techniques as described below.

Purification of this compound by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the purification of this compound, separating it from its (R)-enantiomer and other impurities.

Materials:

  • Crude extract containing this compound.

  • Chiral HPLC column (e.g., polysaccharide-based columns like Chiralpak or Chiralcel).

  • HPLC system with a UV detector.

  • Mobile phase solvents (e.g., n-hexane, 2-propanol, ethanol).

  • Acidic modifier (e.g., trifluoroacetic acid) for acidic compounds.

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for separating fatty acid enantiomers.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like 2-propanol or ethanol. For acidic analytes like this compound, adding a small percentage of an acidic modifier (e.g., 0.1% trifluoroacetic acid) can improve peak shape and resolution.

  • Sample Preparation: Dissolve the crude extract containing this compound in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Separation:

    • Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate.

    • Inject the prepared sample onto the column.

    • Monitor the elution of the compounds using a UV detector, typically at the λmax of this compound (236 nm).

    • The two enantiomers, this compound and 11(R)-HEPE, will elute at different retention times.

  • Fraction Collection: Collect the fraction corresponding to the this compound peak.

  • Solvent Evaporation: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.

Assessment of Anti-inflammatory Activity of this compound in a Murine Peritonitis Model

This protocol is adapted from studies on similar HEPE derivatives and provides a framework for evaluating the in vivo anti-inflammatory effects of this compound.

Materials:

  • This compound

  • Zymosan A

  • Male BALB/c mice (or other suitable strain)

  • Phosphate-buffered saline (PBS)

  • Evans blue dye

  • Acetic acid

  • Centrifuge

  • Spectrophotometer

  • ELISA kits for cytokines (e.g., TNF-α, IL-6)

  • Materials for leukocyte counting (hemocytometer or automated cell counter)

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Induction of Peritonitis:

    • Administer this compound (dissolved in a suitable vehicle like PBS) intraperitoneally (i.p.) to the treatment group of mice. Administer the vehicle alone to the control group.

    • After a specified pre-treatment time (e.g., 30 minutes), induce peritonitis by i.p. injection of Zymosan A (e.g., 1 mg per mouse).

  • Measurement of Plasma Leakage:

    • At a specific time point after zymosan A injection (e.g., 30 minutes), inject Evans blue dye intravenously.

    • After a short circulation time (e.g., 10 minutes), euthanize the mice and collect the peritoneal lavage fluid by washing the peritoneal cavity with PBS.

    • Centrifuge the lavage fluid to pellet the cells.

    • Measure the absorbance of the supernatant at a wavelength corresponding to Evans blue (e.g., 620 nm) to quantify plasma leakage.

  • Leukocyte Infiltration Analysis:

    • At a later time point (e.g., 4 hours after zymosan A injection), collect the peritoneal lavage fluid.

    • Count the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.

    • Perform differential cell counts to identify the types of infiltrating leukocytes (e.g., neutrophils, macrophages).

  • Cytokine and Lipid Mediator Analysis:

    • Use the cell-free supernatant from the peritoneal lavage fluid to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits.

    • The levels of other lipid mediators can be quantified using techniques like LC-MS/MS.

  • Data Analysis: Analyze the data statistically to compare the effects of this compound treatment with the control group.

Biological Activity and Signaling Pathways

This compound is a precursor to specialized pro-resolving mediators (SPMs), which are a class of lipid mediators that actively orchestrate the resolution of inflammation. The anti-inflammatory and pro-resolving effects of HEPEs are thought to be mediated through various signaling pathways.

While the specific signaling cascade for this compound is an active area of research, related HEPEs have been shown to exert their effects through pathways such as:

  • Peroxisome Proliferator-Activated Receptor (PPAR)γ Activation: Some HEPEs can activate PPARγ, a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation. Activation of PPARγ can lead to the downregulation of pro-inflammatory gene expression.

  • NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation. Some anti-inflammatory compounds, including lipid mediators, can inhibit the activation of NF-κB, thereby reducing the production of inflammatory cytokines and chemokines.

The biosynthetic pathway of this compound and its potential downstream signaling are illustrated in the diagrams below.

Visualizations

Biosynthetic_Pathway_of_11S_HEPE EPA Eicosapentaenoic Acid (EPA) COX2 Aspirin-acetylated COX-2 EPA->COX2 LOX 11S-Lipoxygenase (11S-LOX) EPA->LOX HEPE_11S This compound COX2->HEPE_11S Biosynthesis LOX->HEPE_11S Biosynthesis Downstream Downstream Pro-resolving Mediators HEPE_11S->Downstream Conversion

Caption: Biosynthetic pathway of this compound from EPA.

Experimental_Workflow_for_11S_HEPE start Start: Hypothesis on This compound's Anti-inflammatory Role synthesis Synthesis of this compound (e.g., Biotransformation) start->synthesis purification Purification (Chiral HPLC) synthesis->purification invivo In Vivo Model (e.g., Murine Peritonitis) purification->invivo treatment Treatment with this compound invivo->treatment analysis Analysis: - Plasma Leakage - Leukocyte Infiltration - Cytokine Levels treatment->analysis conclusion Conclusion: Elucidation of Anti-inflammatory Effects analysis->conclusion

Caption: Experimental workflow for studying this compound.

References

The Enzymatic Architecture of 11(S)-HEPE Formation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the enzymatic pathways responsible for the biosynthesis of 11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE), a bioactive lipid mediator derived from eicosapentaenoic acid (EPA). This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid signaling and inflammation.

Introduction

This compound is an oxygenated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the eicosanoid family, it is involved in various physiological and pathophysiological processes, including inflammation.[1][2] The stereospecific synthesis of this compound is crucial for its biological activity and is primarily governed by the action of specific enzymes. This guide details the primary enzymatic routes for this compound formation, including pathways catalyzed by lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP450) enzymes.

Primary Enzymatic Pathways of this compound Formation

The biosynthesis of this compound from EPA is a multi-faceted process involving several key enzyme families. Each pathway exhibits distinct characteristics in terms of substrate specificity, product stereochemistry, and regulation.

Lipoxygenase (LOX) Pathway

The lipoxygenase (LOX) pathway is a major route for the production of this compound. Specifically, 11S-lipoxygenases directly catalyze the insertion of molecular oxygen at the C-11 position of EPA in a stereospecific manner.

A notable example is the 11S-lipoxygenase from the marine microorganism Enhygromyxa salina (E. salina), which has been shown to be highly efficient in producing 11S-HEPE.[3] The reaction proceeds via the formation of an 11S-hydroperoxyeicosapentaenoic acid (11S-HpEPE) intermediate, which is subsequently reduced to 11S-HEPE.

Cyclooxygenase (COX) Pathway

Cyclooxygenase (COX) enzymes, primarily known for their role in prostaglandin synthesis from arachidonic acid (AA), can also metabolize EPA. Both COX-1 and COX-2 can convert AA to small amounts of 11-hydroxyeicosatetraenoic acid (11-HETE), exclusively in the R-configuration.[4][5] While direct kinetic data for this compound formation from EPA by COX enzymes is limited, studies have shown that dietary EPA can shift eicosanoid synthesis towards EPA-derived products, including HEPEs, in response to inflammatory stimuli.

Cytochrome P450 (CYP450) Pathway

Cytochrome P450 (CYP450) enzymes represent another pathway for the metabolism of polyunsaturated fatty acids, including EPA. While CYP450 enzymes are known to catalyze both epoxidation and hydroxylation reactions, their role in the specific formation of this compound is less well-defined compared to LOX and COX pathways. Various CYP isoforms can metabolize EPA to a range of hydroxylated and epoxidized products. Human CYP4 enzymes, such as CYP4A11 and CYP4F2, are known to hydroxylate arachidonic acid to 20-HETE, indicating their potential to hydroxylate other positions on fatty acid chains.

Quantitative Data on this compound Formation

The following tables summarize the available quantitative data for the enzymatic formation of this compound and related compounds.

Table 1: Quantitative Production of this compound by Recombinant E. salina 11S-Lipoxygenase

ParameterValueReference
SubstrateEicosapentaenoic Acid (EPA)
EnzymeRecombinant E. coli expressing E. salina 11S-LOX
Substrate Concentration3 mM
Product Concentration2.4 mM
Conversion Yield80.0%
Reaction Time80 min
Productivity40.4 µM min⁻¹

Table 2: Kinetic Parameters of Related Enzyme-Substrate Reactions

EnzymeSubstrateProductKm (µM)Vmax (nmol/min/mg) or Turnover NumberReference
Ovine COX-1Arachidonic AcidPGE₂4.67 ± 0.56-
Ovine COX-2Arachidonic AcidPGE₂1.94 ± 0.39-
Human COX-2Arachidonic AcidPGE₂3.66 ± 0.51-
Human 5-LipoxygenaseArachidonic Acid5-HPETE~0.07 molar fraction25.76 µmol/min/mg
Human CYP4A11Lauric Acid12-OH Lauric Acid22849.1 min⁻¹ (turnover)
Human CYP4F2Arachidonic Acid20-HETE247.4 min⁻¹ (turnover)

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound formation.

Heterologous Expression and Purification of 11S-Lipoxygenase

Objective: To produce and purify recombinant 11S-lipoxygenase for in vitro assays.

Methodology:

  • Gene Cloning and Expression Vector Construction: The gene encoding for 11S-lipoxygenase (e.g., from E. salina) is cloned into a suitable expression vector, such as pET-28a(+), often with an N-terminal His-tag for purification.

  • Heterologous Expression in E. coli: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A seed culture is grown overnight and used to inoculate a larger volume of LB medium containing the appropriate antibiotic. Protein expression is induced with isopropyl-β-D-thiogalactopyranoside (IPTG) when the culture reaches an OD₆₀₀ of 0.5-0.6.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM sodium phosphate, pH 7.6, 300 mM NaCl, 10 mM imidazole, 10% glycerol). The cells are then lysed by sonication on ice.

  • Purification by Affinity Chromatography: The cell lysate is centrifuged, and the supernatant is loaded onto a Ni-NTA agarose affinity column. After washing with a wash buffer (e.g., 50 mM sodium phosphate, pH 7.6, 300 mM NaCl, 30 mM imidazole), the His-tagged protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 300 mM).

  • Protein Characterization: The purity of the eluted protein is assessed by SDS-PAGE. Protein concentration is determined using a standard method like the Bradford assay.

In Vitro 11S-Lipoxygenase Activity Assay for this compound Production

Objective: To measure the enzymatic activity of 11S-lipoxygenase in converting EPA to this compound.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 50 mM HEPES, pH 8.0).

  • Enzyme and Substrate Addition: The purified 11S-lipoxygenase is added to the reaction mixture. The reaction is initiated by the addition of the substrate, EPA, typically dissolved in ethanol. A reducing agent, such as cysteine, can be included to facilitate the reduction of the hydroperoxy intermediate to the hydroxy product.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 20°C) with shaking for a defined period (e.g., up to 120 minutes).

  • Reaction Termination and Product Extraction: The reaction is stopped by the addition of a solvent like methanol. The lipid products are then extracted using a suitable organic solvent (e.g., ethyl acetate or solid-phase extraction).

  • Product Analysis by HPLC: The extracted products are analyzed by high-performance liquid chromatography (HPLC). A normal-phase column (e.g., Zorbax Rx-Sil) can be used to separate the different HEPE isomers. The products are detected by UV absorbance at 234 nm, which is characteristic of the conjugated diene system in HEPEs.

  • Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve generated with a known amount of this compound standard.

General In Vitro Cyclooxygenase (COX) Activity Assay

Objective: To measure the activity of COX enzymes. This general protocol can be adapted to use EPA as a substrate.

Methodology:

  • Enzyme and Reagents: Purified recombinant COX-1 or COX-2 is used. The assay buffer typically contains Tris-HCl, a cofactor like hematin, and a reducing agent like phenol.

  • Inhibitor/Compound Incubation: The enzyme is pre-incubated with any test compounds or inhibitors.

  • Reaction Initiation: The reaction is initiated by the addition of the fatty acid substrate (e.g., arachidonic acid or EPA).

  • Measurement of Activity: COX activity can be measured using several methods:

    • Oxygen Consumption: The rate of oxygen uptake is monitored using an oxygen electrode.

    • Fluorometric Assay: A probe that fluoresces upon oxidation by the peroxidase activity of COX is used. The increase in fluorescence is measured over time.

    • LC-MS/MS Analysis of Products: The reaction is stopped, and the products (e.g., prostaglandins or HEPEs) are extracted and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of reaction is calculated from the linear portion of the progress curve. For inhibitor studies, IC₅₀ values are determined by plotting the percent inhibition against the inhibitor concentration.

General Recombinant Cytochrome P450 (CYP450) Assay

Objective: To assess the metabolism of a substrate by a specific CYP450 enzyme. This protocol can be adapted for EPA metabolism.

Methodology:

  • Reaction System: The assay is typically performed using recombinant human CYP enzymes co-expressed with NADPH-cytochrome P450 reductase in a system like baculovirus-infected insect cells or commercially available microsomes.

  • Reaction Mixture: The reaction mixture contains the recombinant CYP enzyme, a buffer (e.g., potassium phosphate), and an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate (e.g., EPA). The mixture is incubated at 37°C for a specified time.

  • Reaction Termination and Extraction: The reaction is terminated, typically by the addition of a solvent like acetonitrile or by acidification. The metabolites are then extracted.

  • Metabolite Analysis: The extracted metabolites are analyzed by LC-MS/MS to identify and quantify the products formed.

Signaling Pathways and Visualizations

The following diagrams illustrate the enzymatic pathways for this compound formation and a potential signaling cascade.

Enzymatic_Pathways_11S_HEPE cluster_LOX Lipoxygenase (LOX) Pathway cluster_COX Cyclooxygenase (COX) Pathway cluster_CYP450 Cytochrome P450 (CYP450) Pathway EPA_LOX Eicosapentaenoic Acid (EPA) _11S_HpEPE 11(S)-HpEPE EPA_LOX->_11S_HpEPE 11S-Lipoxygenase _11S_HEPE_LOX This compound _11S_HpEPE->_11S_HEPE_LOX Peroxidase EPA_COX Eicosapentaenoic Acid (EPA) _11_HpEPE_COX 11-HpEPE EPA_COX->_11_HpEPE_COX COX-1 / COX-2 _11_HEPE_COX 11-HEPE _11_HpEPE_COX->_11_HEPE_COX Peroxidase EPA_CYP Eicosapentaenoic Acid (EPA) _11_HEPE_CYP 11-HEPE EPA_CYP->_11_HEPE_CYP CYP450 Hydroxylase Experimental_Workflow_11S_LOX cluster_expression Enzyme Production cluster_assay Activity Assay Cloning Gene Cloning Expression Heterologous Expression Cloning->Expression Purification Purification Expression->Purification Reaction_Setup Reaction Setup (Enzyme, EPA) Purification->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Extraction Product Extraction Incubation->Extraction Analysis HPLC Analysis Extraction->Analysis HEPE_Signaling_Pathway _11S_HEPE This compound GPCR G-Protein Coupled Receptor (e.g., GPR31 for 12-HETE) _11S_HEPE->GPCR G_Protein G-Protein Activation GPCR->G_Protein MAPK_Cascade MAPK Cascade (ERK1/2) G_Protein->MAPK_Cascade NFkB_Activation NF-κB Activation G_Protein->NFkB_Activation Cellular_Response Cellular Response (e.g., Modulation of Inflammation) MAPK_Cascade->Cellular_Response NFkB_Activation->Cellular_Response

References

In Vitro Mechanism of Action of 11(S)-HEPE: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE) is a monohydroxy fatty acid metabolite of eicosapentaenoic acid (EPA), an omega-3 fatty acid. While the biological activities of other HEPE isomers, such as 5-HEPE, 12-HEPE, and 15-HEPE, are increasingly being elucidated, the specific in vitro mechanism of action of this compound remains largely uncharacterized. This technical guide synthesizes the current, albeit limited, understanding of this compound's potential cellular and molecular activities. Drawing parallels from related lipid mediators, this document outlines plausible signaling pathways and provides detailed experimental protocols for their investigation. The objective is to equip researchers with the necessary framework to explore the therapeutic potential of this compound.

Introduction

Eicosanoids, derived from the oxygenation of 20-carbon polyunsaturated fatty acids, are critical signaling molecules in a myriad of physiological and pathological processes. This compound, a derivative of EPA, belongs to this extensive family of lipid mediators. While its precise roles are still under investigation, the known anti-inflammatory and pro-resolving activities of other EPA metabolites suggest that this compound may possess similar important biological functions. Understanding its in vitro mechanism of action is a crucial first step in harnessing its potential for therapeutic applications. This guide provides a technical overview of putative mechanisms and the experimental approaches required to validate them.

Potential Mechanisms of Action and Signaling Pathways

Direct experimental evidence for the in vitro mechanism of action of this compound is currently scarce. However, based on the activities of structurally similar compounds, several potential pathways can be hypothesized.

G-Protein Coupled Receptor (GPCR) Activation

Several HEPE isomers are known to activate GPCRs. For instance, 5-HEPE is an agonist for GPR119, a receptor involved in glucose homeostasis and incretin secretion. It is plausible that this compound could also interact with GPCRs to initiate intracellular signaling cascades.

GPR119_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 11S_HEPE This compound GPCR GPCR (e.g., GPR119) 11S_HEPE->GPCR G_alpha_s Gαs GPCR->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Metabolic Regulation) PKA->Cellular_Response

Putative GPCR signaling pathway for this compound.
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

PPARs are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation. Various fatty acids and their derivatives are known endogenous ligands for PPARs. It is conceivable that this compound could function as a PPARγ agonist, leading to the transactivation or transrepression of target genes.

PPAR_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus 11S_HEPE_cyto This compound PPARg PPARγ 11S_HEPE_cyto->PPARg PPARg_nucl PPARγ PPARg->PPARg_nucl Translocates RXR RXR RXR_nucl RXR RXR->RXR_nucl Translocates 11S_HEPE_nucl This compound 11S_HEPE_nucl->PPARg_nucl PPRE PPRE PPARg_nucl->PPRE Binds RXR_nucl->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

Hypothetical PPARγ activation by this compound.
Modulation of Inflammatory Responses in Immune Cells

Given the anti-inflammatory properties of other HEPEs, this compound may influence the phenotype and function of immune cells such as macrophages. For instance, it could promote the polarization of macrophages towards an anti-inflammatory M2 phenotype or inhibit the production of pro-inflammatory cytokines in M1-polarized macrophages.

Macrophage_Polarization_Workflow Monocytes Monocytes (e.g., from PBMCs) M0 M0 Macrophages (Naive) Monocytes->M0 Differentiate (M-CSF) M1 M1 Macrophages (Pro-inflammatory) M0->M1 Polarize (LPS + IFN-γ) M2 M2 Macrophages (Anti-inflammatory) M0->M2 Polarize (IL-4 + IL-13) 11S_HEPE This compound 11S_HEPE->M0 Promotes M2 polarization? 11S_HEPE->M1 Inhibits cytokine release?

Potential effects of this compound on macrophage polarization.
Effects on Endothelial Cell Function

Lipid mediators can modulate endothelial cell function, including permeability and the expression of adhesion molecules. This compound could potentially enhance endothelial barrier function or reduce the expression of adhesion molecules like VCAM-1 and ICAM-1, thereby limiting leukocyte-endothelial interactions.

Quantitative Data Summary

As of the last update, there is no publicly available quantitative data specifically for the in vitro mechanism of action of this compound (e.g., EC50, IC50, Kd values). The tables below are provided as templates for researchers to populate as data becomes available.

Table 1: Receptor Binding and Activation by this compound (Hypothetical)

ReceptorCell Line/SystemAssay TypeParameterValue
GPR119HEK293-hGPR119cAMP AccumulationEC50TBD
PPARγ-Ligand Binding AssayKdTBD
PPARγHEK293TTransactivation AssayEC50TBD

Table 2: Effects of this compound on Inflammatory Markers (Hypothetical)

Cell TypeStimulationMeasured ParameterEffect of this compoundIC50
M1 MacrophagesLPS + IFN-γTNF-α secretionInhibitionTBD
M1 MacrophagesLPS + IFN-γIL-6 secretionInhibitionTBD
HUVECTNF-αVCAM-1 ExpressionInhibitionTBD

Detailed Experimental Protocols

The following protocols are detailed methodologies for investigating the potential mechanisms of action of this compound.

GPR119 Activation Assay (cAMP Accumulation)

Objective: To determine if this compound activates GPR119 and leads to an increase in intracellular cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution (in ethanol or DMSO)

  • Forskolin (positive control)

  • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)

  • 384-well white microplate

Procedure:

  • Cell Culture: Culture HEK293-hGPR119 cells to 80-90% confluency.

  • Cell Seeding: Seed cells into a 384-well white plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also prepare a positive control (e.g., 10 µM forskolin) and a vehicle control.

  • Assay: a. Remove culture medium and wash cells once with assay buffer. b. Add 20 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to each well and incubate for 30 minutes at 37°C. c. Add 20 µL of the diluted this compound, forskolin, or vehicle to the respective wells. d. Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

PPARγ Transactivation Assay

Objective: To assess the ability of this compound to activate PPARγ-mediated gene transcription.

Materials:

  • HEK293T cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine)

  • Expression vector for GAL4-PPARγ-LBD (ligand-binding domain)

  • Reporter vector with a GAL4 upstream activation sequence driving luciferase expression (pUAS-luc)

  • Renilla luciferase control vector (for normalization)

  • This compound stock solution

  • Rosiglitazone (positive control)

  • Luciferase assay system

  • 24-well plates

Procedure:

  • Cell Seeding: Seed HEK293T cells into 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the GAL4-PPARγ-LBD expression vector, the pUAS-luc reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound, rosiglitazone, or vehicle.

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold activation against the log of the this compound concentration to determine the EC50 value.

Macrophage Polarization and Cytokine Analysis

Objective: To determine the effect of this compound on macrophage polarization and the secretion of inflammatory cytokines.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% FBS

  • M-CSF (for differentiation of primary monocytes)

  • PMA (for differentiation of THP-1 cells)

  • LPS and IFN-γ (for M1 polarization)

  • IL-4 and IL-13 (for M2 polarization)

  • This compound stock solution

  • ELISA kits for TNF-α and IL-10

  • Flow cytometry antibodies for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) markers

Procedure:

  • Macrophage Differentiation:

    • Primary monocytes: Isolate monocytes from PBMCs and culture in the presence of M-CSF (50 ng/mL) for 7 days to differentiate into M0 macrophages.

    • THP-1 cells: Treat THP-1 cells with PMA (100 ng/mL) for 48 hours to differentiate into M0 macrophages.

  • Polarization and Treatment:

    • Wash the differentiated M0 macrophages.

    • For M1 polarization, add medium containing LPS (100 ng/mL) and IFN-γ (20 ng/mL).

    • For M2 polarization, add medium containing IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

    • Treat the cells with various concentrations of this compound or vehicle at the same time as the polarizing stimuli.

  • Incubation: Incubate for 24-48 hours.

  • Cytokine Analysis: Collect the cell culture supernatants and measure the concentrations of TNF-α (M1 marker) and IL-10 (M2 marker) using ELISA.

  • Phenotypic Analysis: Harvest the cells and stain with fluorescently labeled antibodies against M1 and M2 surface markers for analysis by flow cytometry.

  • Data Analysis: Compare the cytokine levels and the percentage of M1/M2 marker-positive cells between this compound-treated and vehicle-treated groups.

Endothelial Cell Permeability Assay (Transwell)

Objective: To evaluate the effect of this compound on the permeability of an endothelial cell monolayer.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM)

  • Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

  • Fibronectin

  • This compound stock solution

  • TNF-α (to induce permeability)

  • FITC-dextran (40 kDa)

  • Fluorometer

Procedure:

  • Cell Seeding: Coat the Transwell inserts with fibronectin (10 µg/mL). Seed HUVECs onto the inserts at a high density to form a confluent monolayer. Culture for 2-3 days.

  • Treatment: a. Pre-treat the HUVEC monolayers with various concentrations of this compound or vehicle for 4-6 hours. b. Add TNF-α (10 ng/mL) to the basolateral (lower) chamber to induce permeability, continuing the treatment with this compound.

  • Permeability Measurement: a. After 18-24 hours of TNF-α stimulation, replace the medium in the apical (upper) chamber with medium containing FITC-dextran (1 mg/mL). b. Incubate for 1 hour. c. Collect samples from the basolateral chamber.

  • Quantification: Measure the fluorescence of the samples from the basolateral chamber using a fluorometer.

  • Data Analysis: Calculate the permeability coefficient or compare the amount of FITC-dextran that has passed through the monolayer in the different treatment groups.

Conclusion

The in vitro mechanism of action of this compound is a nascent field of research with significant potential. By leveraging the knowledge gained from related lipid mediators and employing the detailed experimental protocols outlined in this guide, researchers can systematically investigate its biological activities. The elucidation of this compound's signaling pathways and cellular targets will be instrumental in determining its therapeutic relevance for inflammatory and metabolic diseases. The provided diagrams and data table templates serve as a foundation for organizing and presenting future findings in a clear and comparative manner.

The Role of 11(S)-Hydroxyeicosapentaenoic Acid in the Inflammatory Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of hydroxyeicosapentaenoic acids (HEPEs), with a specific focus on the 11(S)-HEPE isomer, in the intricate process of inflammation. Derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), HEPEs are emerging as critical signaling molecules with potent anti-inflammatory and pro-resolving properties. This document details the biosynthesis and metabolism of HEPEs, elucidates their proposed mechanisms of action, presents available quantitative data on their effects on inflammatory mediators, and outlines relevant experimental protocols. Particular attention is given to the potential role of this compound as a modulator of inflammatory pathways, offering insights for future research and therapeutic development.

Introduction to HEPEs in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The resolution of inflammation is an active process orchestrated by a class of specialized pro-resolving mediators (SPMs), many of which are derived from polyunsaturated fatty acids. Among these, the hydroxyeicosapentaenoic acids (HEPEs) are a family of oxygenated metabolites of EPA that play a significant role in dampening inflammatory responses and promoting a return to homeostasis.

While several HEPE isomers exist, each with potentially unique biological activities, this guide places a special emphasis on this compound. Although research specifically focused on the 11(S) isomer is still emerging, the broader understanding of HEPEs provides a strong framework for elucidating its function. HEPEs are known to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines and inhibiting the infiltration of neutrophils to sites of inflammation.[1][2]

Biosynthesis and Metabolism of this compound

This compound is synthesized from EPA through the action of specific enzymes. The primary pathway involves the 11-lipoxygenase (11-LOX) enzyme, which introduces a hydroxyl group at the 11th carbon of the EPA molecule in an S-stereospecific manner.[3] Cytochrome P450 (CYP450) enzymes may also contribute to the formation of 11-HEPE.[4]

Once formed, this compound can act locally on target cells or be further metabolized. While the complete metabolic fate of this compound is not fully characterized, it is plausible that it can be converted to other bioactive mediators, contributing to the complex lipid mediator network that governs inflammation.

EPA Eicosapentaenoic Acid (EPA) in Cell Membrane PLA2 Phospholipase A2 (stimulus-dependent) Free_EPA Free EPA PLA2->Free_EPA Releases LOX 11-Lipoxygenase (11-LOX) Free_EPA->LOX Substrate HEPE This compound LOX->HEPE Produces Action Biological Actions (Anti-inflammatory/Pro-resolving) HEPE->Action Metabolism Further Metabolism HEPE->Metabolism

Figure 1: Biosynthesis of this compound from EPA.

Molecular Mechanisms of Action

The anti-inflammatory effects of HEPEs are believed to be mediated through multiple mechanisms, with the activation of Peroxisome Proliferator-Activated Receptors (PPARs) being a key proposed pathway.

PPARγ Activation

HEPEs are considered to be endogenous ligands for PPARs, a family of nuclear receptors that regulate gene expression.[5] Specifically, PPARγ is highly expressed in immune cells, including macrophages, and its activation generally leads to the suppression of pro-inflammatory gene expression. It is hypothesized that this compound binds to and activates PPARγ, which in turn can inhibit the activity of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

Inhibition of NF-κB Signaling

NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. By activating PPARγ, this compound can interfere with the NF-κB signaling cascade. This can occur through several mechanisms, including the direct interaction of PPARγ with NF-κB subunits or by increasing the expression of the NF-κB inhibitory protein, IκBα. The net effect is a reduction in the transcription of pro-inflammatory genes.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 11S_HEPE This compound PPARg PPARγ 11S_HEPE->PPARg Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR IkB IκBα NFkB NF-κB (p65/p50) NFkB->IkB Bound by NFkB_nuc NF-κB PPARg_RXR->NFkB_nuc Inhibits (indirectly) PPRE PPRE PPARg_RXR->PPRE Binds kB_site κB site NFkB_nuc->kB_site Binds Anti_Inflam_Genes Anti-inflammatory Gene Expression PPRE->Anti_Inflam_Genes Promotes Pro_Inflam_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) kB_site->Pro_Inflam_Genes Promotes

Figure 2: Proposed signaling pathway of this compound.

Quantitative Data on Anti-inflammatory Effects

While specific quantitative data for this compound is limited in the current literature, studies on other HEPE isomers provide valuable insights into their potential potency. The following tables summarize data from a study on 1-(15-HEPE)-lysoPC, a precursor to 15(S)-HEPE, in a mouse model of zymosan A-induced peritonitis. This data illustrates the potential magnitude of anti-inflammatory effects that could be expected from HEPEs.

Table 1: Effect of 1-(15-HEPE)-lysoPC on Plasma Extravasation and Leukocyte Infiltration

Treatment GroupDose (µg/kg, i.p.)Plasma Extravasation (µg dye/mouse)Leukocyte Infiltration (x10⁶ cells/mouse)
Control (PBS)-0.8 ± 0.10.5 ± 0.1
Zymosan A-12.3 ± 1.28.9 ± 0.7
Zymosan A + 1-(15-HEPE)-lysoPC158.1 ± 0.96.2 ± 0.5
Zymosan A + 1-(15-HEPE)-lysoPC505.2 ± 0.6 4.1 ± 0.4
Zymosan A + 1-(15-HEPE)-lysoPC1503.1 ± 0.4 2.8 ± 0.3
*p < 0.05, **p < 0.01, ***p < 0.001 vs. Zymosan A alone. Data are mean ± SEM.

Table 2: Effect of 1-(15-HEPE)-lysoPC on Pro-inflammatory Cytokine Levels

CytokineZymosan A (pg/mL)Zymosan A + 1-(15-HEPE)-lysoPC (150 µg/kg) (pg/mL)% Inhibition
TNF-α850 ± 75320 ± 40 62.4%
IL-61250 ± 110480 ± 5561.6%
IL-245 ± 518 ± 3 60.0%
IFN-γ60 ± 725 ± 458.3%
**p < 0.01, ***p < 0.001 vs. Zymosan A alone. Data are mean ± SEM.

Experimental Protocols

Investigating the bioactions of this compound requires a combination of in vitro and in vivo experimental models.

In Vitro Macrophage Activation Assay

This protocol is designed to assess the ability of this compound to suppress the production of pro-inflammatory mediators in macrophages stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

  • Cell Plating: Seed the macrophages in a multi-well plate at a suitable density and allow them to adhere.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 1-2 hours).

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response and incubate for a further period (e.g., 6-24 hours).

  • Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells for gene or protein expression analysis.

  • Analysis:

    • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

    • Gene Expression: Analyze the mRNA levels of pro-inflammatory genes (e.g., Tnf, Il6, Nos2) in the cell lysates using qRT-PCR.

    • Protein Expression: Assess the protein levels of key signaling molecules (e.g., phosphorylated NF-κB p65, IκBα) in the cell lysates using Western blotting.

start Start culture Culture Macrophages (e.g., RAW 264.7) start->culture plate Plate Cells in Multi-well Plates culture->plate treat Pre-treat with This compound or Vehicle plate->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse Lyse Cells incubate->lyse elisa ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa qpcr qRT-PCR for Gene Expression lyse->qpcr wb Western Blot for Signaling Proteins lyse->wb end End

Figure 3: In vitro macrophage activation assay workflow.

In Vivo Zymosan-Induced Peritonitis Model

This animal model is widely used to study acute inflammation and the resolution phase, making it suitable for evaluating the in vivo efficacy of anti-inflammatory and pro-resolving compounds like this compound.

  • Animal Model: Use a suitable rodent model (e.g., C57BL/6 mice).

  • Treatment: Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined time before the inflammatory challenge.

  • Induction of Peritonitis: Inject a sterile solution of zymosan A into the peritoneal cavity to induce an inflammatory response.

  • Peritoneal Lavage: At various time points after zymosan injection, euthanize the animals and collect the peritoneal exudate by washing the peritoneal cavity with sterile saline.

  • Analysis:

    • Cell Infiltration: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Perform differential cell counts to quantify neutrophil and macrophage infiltration.

    • Mediator Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and lipid mediators (e.g., leukotrienes, prostaglandins) in the cell-free supernatant of the peritoneal lavage fluid using ELISA or LC-MS/MS.

Conclusion and Future Directions

This compound, as a metabolite of the beneficial omega-3 fatty acid EPA, holds significant promise as a key regulator of the inflammatory response. While direct evidence for its specific mechanisms and quantitative effects is still being gathered, the broader knowledge of the HEPE family strongly suggests its potential as an anti-inflammatory and pro-resolving agent. The proposed mechanism of action through PPARγ activation and subsequent NF-κB inhibition provides a solid foundation for further investigation.

Future research should focus on:

  • Confirming the direct interaction of this compound with PPARγ and elucidating the downstream signaling events.

  • Generating robust quantitative data on the dose-dependent effects of this compound on a wide range of inflammatory mediators in various cell types and in vivo models.

  • Investigating the metabolism of this compound to identify any downstream bioactive products.

  • Exploring the therapeutic potential of this compound in preclinical models of chronic inflammatory diseases.

A deeper understanding of the biological role of this compound will undoubtedly pave the way for novel therapeutic strategies aimed at promoting the resolution of inflammation and treating a wide array of inflammatory disorders.

References

The Discovery and Initial Characterization of 11-Hydroxyeicosapentaenoic Acid (11-HEPE): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyeicosapentaenoic acid (11-HEPE) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the eicosanoid family, 11-HEPE is implicated in the complex signaling networks that govern inflammation and immune responses. This technical guide provides a comprehensive overview of the discovery, initial characterization, biosynthesis, and known biological activities of 11-HEPE, with a focus on the experimental methodologies used for its study. While research on this specific hydroxyeicosapentaenoic acid is ongoing, this document consolidates the current understanding to support further investigation and potential therapeutic development.

Physicochemical Properties

11-HEPE is a monohydroxy fatty acid with the chemical formula C₂₀H₃₀O₃ and a molecular weight of approximately 318.5 g/mol .[1] It exists as two enantiomers, 11(S)-HEPE and 11(R)-HEPE, which may possess distinct biological activities. The racemic mixture, (±)11-HEPE, is often produced by non-enzymatic oxidation of EPA.[1]

PropertyValueReference
Molecular Formula C₂₀H₃₀O₃[1]
Molecular Weight 318.5 g/mol [1]
Formal Name (±)-11-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid[1]
CAS Number 99217-78-4
λmax 236 nm

Discovery and Biosynthesis

The precise first discovery of 11-HEPE is not well-documented in a single seminal publication. Instead, its identification has emerged from broader investigations into the metabolism of EPA by various enzymatic and non-enzymatic pathways.

Biosynthesis of 11-HEPE

11-HEPE can be generated through multiple pathways from its precursor, EPA.

EPA Eicosapentaenoic Acid (EPA) NonEnzymatic Non-Enzymatic Oxidation (Free Radicals) EPA->NonEnzymatic Enzymatic Enzymatic Oxidation EPA->Enzymatic HEPE_racemic (±)11-HEPE NonEnzymatic->HEPE_racemic COX Cyclooxygenase (COX) Enzymatic->COX LOX Lipoxygenase (LOX) Enzymatic->LOX HEPE_enantiomers 11(R)-HEPE & this compound COX->HEPE_enantiomers LOX->HEPE_enantiomers

Biosynthesis pathways of 11-HEPE from EPA.

Non-Enzymatic Pathway: (±)11-HEPE, a racemic mixture of this compound and 11(R)-HEPE, can be produced through the non-enzymatic oxidation of EPA by free radicals.

Enzymatic Pathways:

  • Cyclooxygenase (COX) Pathway: COX enzymes, particularly COX-1 and COX-2, can metabolize EPA to form hydroperoxyeicosapentaenoic acids (HpEPEs), which are then reduced to HEPEs. The stereochemistry of the resulting 11-HEPE is often specific, with COX enzymes typically producing the R-enantiomer of the related 11-HETE.

  • Lipoxygenase (LOX) Pathway: Various lipoxygenase enzymes can also oxygenate EPA at different positions to produce a range of HEPE isomers, including 11-HEPE.

Initial Characterization and Biological Activity

The biological functions of 11-HEPE are not yet fully elucidated, and much of the current understanding is derived from studies on mixtures of HEPEs or on the more extensively researched HETE analogues.

Anti-inflammatory Effects

Studies have shown that mixtures of HEPEs, including 11-HEPE, can attenuate inflammation. For instance, a mixture of HEPEs was found to suppress the mRNA levels of pro-inflammatory cytokines such as iNOS, TNFα, IL-1β, and IL-6 in palmitate-stimulated macrophages. In patients with psoriatic arthritis, a condition with a significant inflammatory component, elevated levels of several EPA-derived anti-inflammatory eicosanoids, including 11-HEPE, 12-HEPE, and 15-HEPE, have been observed, suggesting a potential compensatory anti-inflammatory role.

Role in Nonalcoholic Fatty Liver Disease (NAFLD)

In a mouse model of short-term high-fat diet-induced NAFLD, supplementation with ω-3 PUFAs led to increased plasma concentrations of HEPEs, which was associated with a reversal of lipid accumulation in the liver. This protective effect was linked to the attenuation of adipose tissue inflammation.

Precursor to Other Bioactive Mediators

11-HEPE can serve as a precursor for the biosynthesis of other lipid mediators. For example, it can be further metabolized by enzymes like 15-lipoxygenase to form dihydroxyeicosapentaenoic acids (diHEPEs), such as 11,18-diHEPE.

Quantitative Data on Biological Activity

A significant gap in the current literature is the lack of specific quantitative data on the biological activity of 11-HEPE. To date, there is a scarcity of published EC₅₀ or IC₅₀ values for 11-HEPE in various biological assays.

AssayTarget/Endpoint11-HEPE EC₅₀/IC₅₀Reference
Neutrophil MigrationChemotaxisData not available
Macrophage Cytokine ReleaseTNF-α InhibitionData not available
Receptor BindingGPR119Data not available
Receptor BindingALX/FPR2Data not available

For context, other HEPE isomers have shown activity in the micromolar range for certain receptors. For example, 5-HEPE has been reported to be an agonist for GPR119 with an EC₅₀ in the low micromolar range. However, it is crucial to experimentally determine these values for 11-HEPE to understand its potency and potential therapeutic window.

Signaling Pathways

The precise signaling pathways modulated by 11-HEPE are still under investigation. Based on the activities of related lipid mediators, several pathways are of high interest.

Potential Receptor Interactions
  • G-Protein Coupled Receptors (GPCRs): Other HEPE isomers are known to interact with GPCRs. For instance, 5-HEPE is an agonist for GPR119, a receptor involved in glucose homeostasis. It is plausible that 11-HEPE may also interact with this or other GPCRs to exert its biological effects.

  • ALX/FPR2: The lipoxin A₄ receptor (ALX/FPR2) is a key receptor in the resolution of inflammation and is activated by a variety of lipid mediators. While there is no direct evidence for 11-HEPE binding, this remains a potential target for investigation.

Downstream Signaling Cascades

Given the anti-inflammatory properties of HEPE mixtures, it is hypothesized that 11-HEPE may modulate key inflammatory signaling pathways such as:

  • NF-κB Pathway: This pathway is a central regulator of inflammatory gene expression. Anti-inflammatory mediators often act by inhibiting the activation of NF-κB.

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK, are also critical in transducing inflammatory signals.

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 11-HEPE 11-HEPE Receptor Putative Receptor (e.g., GPCR) 11-HEPE->Receptor MAPK_pathway MAPK Pathway (p38, ERK) Receptor->MAPK_pathway ? IKK IKK Receptor->IKK ? Inflammatory_Genes Inflammatory Gene Expression MAPK_pathway->Inflammatory_Genes Modulation NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylation NFkB NF-κB NFkB_complex->NFkB IκB degradation NFkB->Inflammatory_Genes Transcription

Hypothesized signaling pathways for 11-HEPE.

Experimental Protocols

Extraction and Quantification of 11-HEPE from Biological Samples

The analysis of 11-HEPE and other oxylipins from biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Biological Sample (e.g., Plasma, Tissue) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction LC Liquid Chromatography (LC) (Reversed-Phase C18 column) Extraction->LC MS Tandem Mass Spectrometry (MS/MS) (MRM mode) LC->MS Quantification Quantification MS->Quantification

Workflow for 11-HEPE extraction and analysis.

1. Sample Preparation:

  • Homogenize tissue samples in a suitable solvent, often methanol, containing antioxidants (e.g., BHT) and internal standards (e.g., deuterated 11-HEPE).

  • For plasma samples, precipitate proteins with a cold solvent like methanol or acetonitrile.

2. Lipid Extraction:

  • Solid-Phase Extraction (SPE): This is the most common method for isolating oxylipins.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with a low-percentage organic solvent to remove polar impurities.

    • Elute the lipids with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

  • Liquid-Liquid Extraction (LLE): An alternative to SPE, using immiscible solvents to partition the lipids.

3. LC-MS/MS Analysis:

  • Chromatography: Separate the extracted lipids using a reversed-phase C18 column with a gradient of water and an organic solvent (e.g., acetonitrile/methanol), both typically containing a small amount of acid (e.g., formic or acetic acid) to improve peak shape.

  • Mass Spectrometry:

    • Ionize the eluted compounds using electrospray ionization (ESI) in negative ion mode.

    • Detect and quantify 11-HEPE using Multiple Reaction Monitoring (MRM) by selecting specific precursor-to-product ion transitions. A common transition for HEPEs is m/z 317 -> 167.

Chiral Separation of 11-HEPE Enantiomers

To resolve the 11(R) and 11(S) enantiomers, chiral chromatography is necessary. This can be achieved using a chiral stationary phase (CSP) in either normal-phase or reversed-phase HPLC. The separated enantiomers can then be detected by UV or mass spectrometry.

In Vitro Assay for Anti-inflammatory Activity (Macrophage Model)

This protocol outlines a general procedure to assess the effect of 11-HEPE on cytokine production in macrophages.

1. Cell Culture and Differentiation:

  • Culture a human monocyte cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% FBS.

  • Differentiate the monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 48-72 hours.

  • Allow the differentiated macrophages to rest in fresh medium for 24 hours.

2. Treatment and Stimulation:

  • Pre-treat the macrophages with various concentrations of 11-HEPE (or vehicle control) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

3. Analysis of Inflammatory Response:

  • Cytokine Measurement: After a suitable incubation period (e.g., 4-24 hours), collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

  • Gene Expression Analysis: Lyse the cells to extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes.

  • Signaling Pathway Analysis: At earlier time points (e.g., 15-60 minutes) post-LPS stimulation, lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins in pathways like NF-κB (e.g., phospho-IκBα) and MAPK (e.g., phospho-p38).

Conclusion and Future Directions

11-HEPE is an EPA-derived lipid mediator with potential roles in modulating inflammation. While its presence has been confirmed in various biological systems and its biosynthesis pathways are beginning to be understood, a detailed characterization of its specific biological functions and mechanisms of action is still in its early stages. A significant limitation in the field is the lack of quantitative data on its potency and the specific receptors and signaling pathways it targets.

Future research should focus on:

  • The stereospecific synthesis and biological evaluation of 11(R)-HEPE and this compound to determine if their functions are enantiomer-specific.

  • Systematic screening of 11-HEPE against a panel of G-protein coupled receptors to identify its specific molecular target(s).

  • Quantitative in vitro and in vivo studies to determine the EC₅₀/IC₅₀ values of 11-HEPE for various anti-inflammatory and pro-resolving activities.

  • Detailed investigation of the downstream signaling pathways modulated by 11-HEPE, including the NF-κB and MAPK pathways.

A deeper understanding of the biology of 11-HEPE will be crucial in determining its potential as a therapeutic agent for inflammatory diseases.

References

Stereospecific properties of 11(S)-HEPE versus 11(R)-HEPE

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereospecific Properties of 11(S)-HEPE versus 11(R)-HEPE

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosanoids, derived from the oxidation of polyunsaturated fatty acids, are critical signaling molecules in a myriad of physiological and pathological processes. 11-Hydroxyeicosapentaenoic acid (11-HEPE), a metabolite of eicosapentaenoic acid (EPA), exists as two stereoisomers: this compound and 11(R)-HEPE. The spatial arrangement of the hydroxyl group at the C11 position dictates the molecule's interaction with cellular machinery, leading to distinct biological activities. This technical guide provides a comprehensive overview of the stereospecific properties of this compound and 11(R)-HEPE, covering their synthesis, comparative biological effects, and underlying signaling pathways. Detailed experimental protocols and structured data are presented to facilitate further research and drug development efforts in this area.

Introduction

11-Hydroxyeicosapentaenoic acid (11-HEPE) is a monohydroxy fatty acid derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). Its formation is catalyzed by lipoxygenase (LOX) or cytochrome P450 (CYP) enzymes. The chirality of the hydroxyl group at the 11th carbon position gives rise to two enantiomers, this compound and 11(R)-HEPE, each possessing unique biological functions. While both molecules are implicated in inflammatory processes, their effects can be vastly different, with one often promoting a pro-inflammatory or hypertrophic response and the other exhibiting anti-inflammatory or resolving properties.[1] Understanding these stereospecific differences is paramount for the development of targeted therapeutics for cardiovascular and inflammatory diseases.

Stereoselective Synthesis

The generation of enantiomerically pure this compound and 11(R)-HEPE is crucial for studying their distinct biological roles. Both enzymatic and chemical synthesis routes have been established.

  • Enzymatic Synthesis: Lipoxygenases (LOXs) are a family of enzymes that catalyze the stereospecific dioxygenation of polyunsaturated fatty acids.

    • This compound: Is produced by the action of specific 11S-lipoxygenases. For instance, recombinant E. coli expressing 11S-LOX from Enhygromyxa salina has been used to convert EPA into this compound with high yield and specificity.[2][3]

    • 11(R)-HEPE: Can be synthesized using 11R-lipoxygenases, such as the one identified from Nostoc sp..[2] The synthesis of 11(R)-HEPE has also been noted in marine diatoms like Thalassiosira rotula.[4]

  • Chemical Synthesis: Total synthesis provides an alternative route to produce these enantiomers. Methods like the Nagao–Fujita reaction and the Braun aldol reaction have been employed for the stereoselective synthesis of related hydroxy fatty acids, which can be adapted for 11-HEPE production.

Comparative Biological Activities and Quantitative Data

The biological effects of 11-HEPE enantiomers are distinct. While direct comparative studies on 11-HEPE are emerging, research on the analogous arachidonic acid-derived 11-hydroxyeicosatetraenoic acid (11-HETE) provides significant insight into the functional importance of the C11 stereocenter. A key study demonstrated that 11(S)-HETE and 11(R)-HETE induce cellular hypertrophy in cardiomyocytes in an enantioselective manner, with the (S)-enantiomer being significantly more potent.

Table 1: Comparative Effects of 11-HETE Enantiomers on Cardiac Hypertrophy Markers
Hypertrophic MarkerControl11(R)-HETE (20 µM)11(S)-HETE (20 µM)
ANP (Gene Expression) 100%~110%~331%
β-MHC (Gene Expression) 100%~150%~599%
β/α-MHC Ratio 100%~232% ~207%
ACTA-1 (Gene Expression) 100%~146%~382%
Cell Surface Area 100%~120% ~140%
CYP1B1 (Protein Level) 100%~156% ~186%
CYP4F2 (Protein Level) 100%~126% ~153%
CYP4A11 (Protein Level) 100%~141% ~152% *

Data adapted from a study on 11-HETE in RL-14 cardiomyocytes; values are approximate percentages relative to the control. *Indicates a statistically significant increase compared to the control.

The data clearly indicates that while both enantiomers can induce hypertrophic and pro-inflammatory responses, 11(S)-HETE is a more potent activator of these pathways compared to 11(R)-HETE. This stereospecificity is also observed in their interaction with enzymes, where 11(S)-HETE causes a more significant allosteric activation of CYP1B1. Conversely, 11(R)-HEPE is often described as having anti-inflammatory properties.

Signaling Pathways

The differential effects of this compound and 11(R)-HEPE stem from their distinct interactions with downstream signaling pathways.

Pro-Hypertrophic and Pro-Inflammatory Signaling (this compound)

This compound (and its analogue 11(S)-HETE) acts as a signaling molecule that can upregulate the expression of key cytochrome P450 enzymes involved in cardiovascular stress and inflammation, such as CYP1B1, CYP4F2, and CYP4A11. This upregulation contributes to the induction of cardiac hypertrophy, characterized by an increase in cell size and the expression of fetal genes like ANP and β-MHC.

G cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_enzymes Specific Enzymes 11S_HEPE This compound CYP_Upregulation Upregulation of CYP Enzymes 11S_HEPE->CYP_Upregulation Induces Hypertrophy Cardiac Hypertrophy (Increased Cell Size, ANP, β-MHC) CYP_Upregulation->Hypertrophy Contributes to CYP1B1 CYP1B1 CYP_Upregulation->CYP1B1 CYP4F2 CYP4F2 CYP_Upregulation->CYP4F2 CYP4A11 CYP4A11 CYP_Upregulation->CYP4A11

Caption: Signaling pathway of this compound inducing cardiac hypertrophy.
Anti-Inflammatory and Resolution Signaling (11(R)-HEPE)

While the specific receptors for 11(R)-HEPE are not fully elucidated, other R-enantiomers of HEPE, such as 8(R)-HEPE, have been shown to exert beneficial effects by activating nuclear receptors. For instance, 8(R)-HEPE activates the Liver X Receptor (LXR), a key regulator of cholesterol metabolism and inflammation. Activation of LXR leads to the transcription of genes like ABCA1 and ABCG1, which promote cholesterol efflux and have anti-atherosclerotic effects. It is plausible that 11(R)-HEPE may engage similar anti-inflammatory pathways.

G cluster_stimulus Stimulus cluster_intracellular Intracellular Signaling cluster_outcome Biological Outcome 11R_HEPE 11(R)-HEPE (Hypothesized) LXR LXR Activation 11R_HEPE->LXR Activates Gene_Transcription Gene Transcription LXR->Gene_Transcription Induces ABCA1 ABCA1 Gene_Transcription->ABCA1 ABCG1 ABCG1 Gene_Transcription->ABCG1 Anti_Inflammatory Anti-inflammatory & Anti-atherosclerotic Effects ABCA1->Anti_Inflammatory ABCG1->Anti_Inflammatory

Caption: Hypothesized anti-inflammatory pathway for 11(R)-HEPE.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human fetal ventricular cardiomyocytes (e.g., RL-14 cell line).

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Seed cells in appropriate plates (e.g., 6-well plates for RNA/protein extraction). Once cells reach 70-80% confluency, replace the medium with serum-free medium for 12-24 hours to synchronize the cells.

  • Enantiomer Addition: Treat cells with desired concentrations (e.g., 20 µM) of this compound or 11(R)-HEPE dissolved in a suitable vehicle (e.g., ethanol). An equivalent volume of the vehicle should be added to control wells.

  • Incubation: Incubate for the desired time period (e.g., 24 hours) before harvesting for downstream analysis.

Gene Expression Analysis (RT-qPCR)

This workflow outlines the major steps for quantifying changes in gene expression.

G Start Treated Cells RNA_Extraction Total RNA Extraction (e.g., TRIzol reagent) Start->RNA_Extraction RNA_Quant RNA Quantification & Purity Check (e.g., NanoDrop) RNA_Extraction->RNA_Quant cDNA_Synth cDNA Synthesis (Reverse Transcription) RNA_Quant->cDNA_Synth qPCR_Setup qPCR Reaction Setup (cDNA, Primers, SYBR Green) cDNA_Synth->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (e.g., ΔΔCt Method) qPCR_Run->Data_Analysis End Relative Gene Expression Data_Analysis->End

Caption: Workflow for Real-Time Quantitative PCR (RT-qPCR).
Protein Level Analysis (Western Blot)

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-CYP1B1, anti-β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).

Determination of Absolute Configuration (Modified Mosher's Method)
  • Esterification: React the purified HEPE enantiomer separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in the presence of a base (e.g., pyridine or Et₃N) and a catalyst (e.g., DMAP) to form the (S)-MTPA and (R)-MTPA esters, respectively.

  • Purification: Purify the resulting diastereomeric esters using silica gel column chromatography.

  • NMR Analysis: Acquire ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.

  • Configuration Assignment: Calculate the difference in chemical shifts (Δδ = δS - δR) for protons near the chiral center (C11). For an (R)-configured alcohol, protons on one side of the MTPA plane will show positive Δδ values, while those on the other side will show negative Δδ values. The opposite is true for an (S)-configured alcohol. This spatial model allows for the unambiguous assignment of the absolute configuration.

Conclusion and Future Directions

The stereochemistry at the C11 position of HEPE is a critical determinant of its biological function. Evidence, particularly from the analogous 11-HETE, strongly suggests that this compound is a potent activator of pro-hypertrophic and pro-inflammatory pathways, while 11(R)-HEPE is associated with anti-inflammatory and pro-resolving actions. This functional dichotomy presents both challenges and opportunities for drug development.

For researchers, the distinct activities of these enantiomers underscore the necessity of using stereochemically pure compounds in biological assays to avoid confounding results. For drug development professionals, the selective agonism or antagonism of pathways modulated by these lipids offers novel therapeutic targets. For example, inhibiting the synthesis or action of this compound could be a strategy for treating certain cardiovascular diseases, whereas promoting the signaling of 11(R)-HEPE might be beneficial in resolving inflammation. Further research is required to fully delineate the specific receptors and downstream signaling cascades for each enantiomer, which will pave the way for the design of highly selective and potent therapeutic agents.

References

Preliminary Research on the Physiological Effects of 11(S)-HEPE: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a preliminary overview of the physiological effects of 11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE), an eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). Due to the limited research specifically on the 11(S) isomer, this document synthesizes information on hydroxyeicosapentaenoic acids (HEPEs) as a class, with a focus on anti-inflammatory and metabolic roles, while highlighting the need for further investigation into the specific actions of this compound.

Overview of this compound

11-HEPE is a bioactive lipid mediator belonging to the eicosanoid family, which is generated from the oxidation of EPA.[1] It exists in two stereoisomeric forms: this compound and 11(R)-HEPE.[1][2] While the biological activities of many eicosanoids are well-characterized, the specific physiological roles of this compound remain largely undocumented.[2] Research into HEPEs as a group, however, suggests potential anti-inflammatory and metabolic regulatory functions.[3]

The biosynthesis of HEPEs can occur through both enzymatic pathways, involving lipoxygenase (LOX) and cytochrome P450 (CYP) enzymes, and non-enzymatic autoxidation. Enzymatic production is typically stereoselective, whereas non-enzymatic oxidation results in racemic mixtures.

Physiological Effects

The direct physiological effects of this compound are not well-defined in the current scientific literature. However, studies on mixtures of HEPE isomers, including 11-HEPE, provide preliminary insights into their potential functions.

Anti-inflammatory Properties: A mixture of HEPEs (including 5-, 9-, 11-, 12-, 15-, and 18-HEPE) has been shown to suppress the mRNA levels of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in palmitate-induced macrophages. This suggests a potential role for HEPEs, including 11-HEPE, in mitigating inflammatory responses. Other specific HEPE isomers, such as 12-HEPE and 15-HEPE, have also demonstrated anti-inflammatory effects through various mechanisms, including the inhibition of neutrophil migration and the reduction of pro-inflammatory leukotrienes and cytokines.

Metabolic Regulation: The concentrations of several HEPEs, including 11-HEPE, have been observed to decrease in response to a high-fat diet and increase with ω-3 PUFA supplementation. This correlation suggests a potential involvement of these molecules in metabolic homeostasis. For instance, EPA supplementation in obese female mice led to an elevation of various HEPEs, which was associated with reduced fat mass and improved glucose homeostasis.

Quantitative Data

Specific quantitative data on the bioactivity of this compound is scarce. The following table summarizes available quantitative information for HEPEs as a group or for related compounds.

Compound/MixtureEffectModel SystemQuantitative DataCitation
HEPE Mixture (5-, 9-, 11-, 12-, 15-, 18-HEPE)Suppression of palmitate-induced iNOS, TNFα, IL-1β, and IL-6 mRNA levelsMacrophagesEffective at 1 μM
15-HEPEInhibition of potato 5-LOX activityEnzyme AssayIC50 = 12 µM

Experimental Protocols

Synthesis of this compound: The chemical synthesis of specific HEPE isomers can be complex. One reported method for the synthesis of 3-(R)- and 3-(S)-HEPE involves a multi-step process starting from a protected ethyl ester, followed by a series of reactions including desilylation and hydrolysis to yield the final product. Similar stereoselective synthesis strategies would be required for this compound. Biocatalytic production using recombinant E. coli expressing specific lipoxygenases has also been explored for producing various hydroxy fatty acids, including 11S-HEPE.

Analysis of HEPEs: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of eicosanoids in biological samples due to its high sensitivity and specificity. Chiral liquid chromatography is necessary to distinguish between different stereoisomers.

Signaling Pathways

The specific signaling pathways for this compound have not been elucidated. Research on other HEPE isomers suggests potential involvement of nuclear receptors and enzyme inhibition. For example, 12-HEPE has been shown to act through PPARγ and RXRα signaling. 15-HEPE can inhibit 5-LOX and 12-LOX. Further research is needed to determine if this compound utilizes similar or distinct pathways.

Visualizations

Biosynthesis of HEPEs from EPA

HEPE Biosynthesis EPA Eicosapentaenoic Acid (EPA) LOX Lipoxygenases (LOX) EPA->LOX CYP Cytochrome P450 (CYP) EPA->CYP Autoxidation Non-enzymatic Autoxidation EPA->Autoxidation HEPEs Hydroxyeicosapentaenoic Acids (HEPEs) (e.g., this compound) LOX->HEPEs Stereoselective CYP->HEPEs Stereoselective Autoxidation->HEPEs Racemic

Caption: Biosynthesis pathways of HEPEs from EPA.

General Experimental Workflow for Investigating Anti-inflammatory Effects

Experimental Workflow cluster_cell_culture Cell-based Assay cluster_analysis Data Analysis Macrophages 1. Culture Macrophages Stimulation 2. Induce Inflammation (e.g., with Palmitate) Macrophages->Stimulation Treatment 3. Treat with this compound Stimulation->Treatment Analysis 4. Analyze Inflammatory Markers (e.g., mRNA, Protein levels) Treatment->Analysis qPCR qPCR for Gene Expression Analysis->qPCR ELISA ELISA for Protein Secretion Analysis->ELISA LCMS LC-MS/MS for Metabolite Profiling Analysis->LCMS

Caption: Workflow for studying anti-inflammatory effects.

Conclusion and Future Directions

The physiological effects of this compound are currently not well understood, with most of the available data being generalized from studies on mixtures of HEPE isomers. These studies suggest that HEPEs, as a class, possess anti-inflammatory and metabolic regulatory properties. However, the specific contribution and potency of the 11(S) isomer remain to be determined.

Future research should focus on:

  • Stereoselective synthesis and purification of this compound to enable targeted studies.

  • In vitro and in vivo studies to elucidate the specific physiological effects of this compound on inflammatory and metabolic pathways.

  • Identification of the specific receptors and signaling pathways through which this compound exerts its effects.

  • Quantitative dose-response studies to determine the potency and efficacy of this compound.

A deeper understanding of the biological activities of this compound could open new avenues for the development of therapeutic agents for inflammatory and metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for Lipid Extraction of 11(S)-HEPE from Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). As a member of the eicosanoid family, this compound is involved in various physiological processes, including the resolution of inflammation. Accurate and efficient extraction of this compound from complex biological matrices, such as tissue homogenates, is critical for its quantification and the elucidation of its biological functions.

These application notes provide detailed protocols for three commonly used lipid extraction methods: the Folch method, the Bligh and Dyer method, and Solid-Phase Extraction (SPE). This document is intended to guide researchers in selecting and implementing the most suitable method for their specific research needs.

Comparison of Extraction Methods

The choice of extraction method can significantly impact the recovery and purity of this compound. Below is a summary of the performance of the Folch, Bligh and Dyer, and Solid-Phase Extraction (SPE) methods for the extraction of lipids, including eicosanoids, from tissue samples. While direct comparative data for this compound is limited, the following table provides a general overview based on the extraction of various lipid classes.

FeatureFolch MethodBligh and Dyer MethodSolid-Phase Extraction (SPE)
Principle Liquid-liquid extraction using a chloroform:methanol (2:1) solvent system to partition lipids from a tissue homogenate.A modified liquid-liquid extraction using a lower solvent-to-sample ratio of chloroform:methanol:water.Chromatographic separation based on the affinity of the analyte for a solid sorbent, allowing for selective elution.
Typical Recovery Generally high for a broad range of lipids. For samples with >2% lipid content, the Folch method has been shown to yield a substantially higher amount of lipids compared to the Bligh and Dyer method[1]. A study on human skeletal muscle tissue reported an average recovery of 70.7% for various lipid components[2].Efficient for tissues with high water content, with a reported recovery of ≥95% for total lipids in some studies[3]. However, for samples with >2% lipid, it can underestimate lipid content by up to 50% compared to the Folch method[3][4]. One study reported an average recovery of 62.2% for various lipid components from human skeletal muscle.High recovery for specific classes of lipids, such as eicosanoids. A specialized SPE protocol for pro-resolving mediators reports >85-95% recovery for deuterium-labeled internal standards. A validated SPE method for cannabinoids reported recoveries of ≥79.8%. A study on an oxidative damage biomarker reported recoveries of 95.3–103.8%.
Reproducibility (CV%) Generally good. A study on mouse tissue lipidome found the Folch method to be optimum in terms of reproducibility for several tissue types.Good, but can be affected by the lower solvent-to-sample ratio.Generally high due to the controlled nature of the chromatographic separation. A validated SPE method for cannabinoids reported interday and intraday imprecision from 0.8 to 6.1% RSD.
Selectivity Co-extracts a wide range of lipids.Similar to the Folch method, co-extracts a broad range of lipids.High selectivity for target analytes, leading to cleaner extracts.
Throughput Moderate, can be laborious for large sample numbers.Higher throughput than the Folch method due to reduced solvent volumes and fewer steps.Can be automated for high-throughput applications.

Experimental Protocols

Safety Precautions

Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Chloroform is a suspected carcinogen and should be handled with extreme care.

Protocol 1: Modified Folch Method for this compound Extraction

This protocol is a modification of the classic Folch method, optimized for the extraction of lipids from tissue homogenates.

Materials:

  • Tissue homogenate (e.g., 100 mg tissue in 1 mL of phosphate-buffered saline, PBS)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Conical glass centrifuge tubes with Teflon-lined caps

  • Homogenizer

  • Centrifuge

  • Nitrogen gas stream or vacuum evaporator

Procedure:

  • Homogenization: To 1 g of tissue, add 20 mL of a 2:1 (v/v) chloroform:methanol mixture in a homogenizer. Homogenize for 2 minutes at room temperature.

  • Agitation: Transfer the homogenate to a glass tube and agitate on an orbital shaker for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes (4 mL for every 20 mL of solvent mixture) of 0.9% NaCl solution to the homogenate. Vortex the mixture for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 rpm for 10 minutes at 4°C to separate the phases.

  • Collection of Lipid Layer: Carefully aspirate and discard the upper aqueous phase. The lower chloroform phase contains the lipids.

  • Solvent Evaporation: Transfer the lower chloroform phase to a clean tube and evaporate the solvent under a gentle stream of nitrogen or using a vacuum evaporator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or ethanol) for subsequent analysis.

Protocol 2: Bligh and Dyer Method for this compound Extraction

This method is a rapid and efficient alternative to the Folch method, particularly for tissues with high water content.

Materials:

  • Tissue homogenate (assuming ~80% water content)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Conical glass centrifuge tubes with Teflon-lined caps

  • Homogenizer

  • Centrifuge

  • Nitrogen gas stream or vacuum evaporator

Procedure:

  • Homogenization: For every 1 g of tissue homogenate, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Homogenize thoroughly. This creates a single-phase system with the water in the tissue.

  • Addition of Chloroform: Add 1.25 mL of chloroform and mix for 1 minute.

  • Addition of Water: Add 1.25 mL of deionized water and mix for another minute.

  • Centrifugation: Centrifuge the mixture to separate the two phases.

  • Collection of Lipid Layer: The lower chloroform layer contains the lipids. Carefully collect this layer.

  • Re-extraction (Optional but Recommended): For quantitative recovery, re-homogenize the tissue residue with chloroform, centrifuge, and combine the chloroform layers.

  • Solvent Evaporation: Evaporate the solvent from the combined chloroform phases under a gentle stream of nitrogen or in a vacuum evaporator.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for this compound

This protocol utilizes a C18 SPE cartridge for the selective extraction and purification of eicosanoids like this compound from tissue homogenates.

Materials:

  • C18 SPE Cartridge (e.g., Waters Sep-Pak C18, 100 mg)

  • Tissue homogenate, clarified by centrifugation

  • Methanol (HPLC grade)

  • Deionized water, acidified to pH 3.5 with formic or acetic acid

  • Hexane (HPLC grade)

  • Methyl formate or Ethyl acetate (HPLC grade)

  • SPE manifold and vacuum source

  • Collection tubes

  • Nitrogen gas stream or vacuum evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5-10 mL of methanol through the C18 cartridge.

    • Pass 5-10 mL of deionized water through the cartridge. Do not let the cartridge run dry.

  • Sample Loading:

    • Acidify the clarified tissue homogenate to pH 3.5 with formic or acetic acid.

    • Load the acidified sample onto the conditioned C18 cartridge at a slow, dropwise rate.

  • Washing:

    • Wash the cartridge with 5-10 mL of deionized water (pH 3.5).

    • Wash the cartridge with 5-10 mL of hexane to elute non-polar lipids.

  • Elution:

    • Elute the this compound and other eicosanoids with 5-10 mL of methyl formate or ethyl acetate into a clean collection tube.

  • Solvent Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or in a vacuum evaporator.

  • Reconstitution:

    • Reconstitute the purified extract in methanol/water (50:50, v/v) for LC-MS/MS analysis.

Visualization of Workflows and Pathways

Experimental Workflow for Lipid Extraction

G cluster_0 Sample Preparation cluster_1 Liquid-Liquid Extraction cluster_2 Solid-Phase Extraction cluster_3 Downstream Processing Tissue Tissue Sample Homogenate Tissue Homogenate Tissue->Homogenate Homogenize in Buffer Folch Folch Method (Chloroform:Methanol 2:1) Homogenate->Folch BlighDyer Bligh & Dyer Method (Chloroform:Methanol:Water) Homogenate->BlighDyer SPE C18 SPE Homogenate->SPE Clarify by centrifugation Evaporation Solvent Evaporation Folch->Evaporation BlighDyer->Evaporation SPE->Evaporation Elution Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General experimental workflow for the extraction of this compound from tissue samples.

Signaling Pathway of this compound

G cluster_0 Upstream Synthesis cluster_1 Downstream Anti-inflammatory Effects EPA Eicosapentaenoic Acid (EPA) (in cell membrane) PLA2 Phospholipase A2 (cPLA2) EPA->PLA2 releases FreeEPA Free EPA PLA2->FreeEPA generates LOX Lipoxygenase (e.g., 11S-LOX) FreeEPA->LOX substrate HEPE This compound LOX->HEPE converts Receptor Putative Receptor (e.g., GPR120) HEPE->Receptor binds to TAK1 TAK1/TAB1 Complex Receptor->TAK1 inhibits NFkB NF-κB Pathway TAK1->NFkB activates Resolution Resolution of Inflammation TAK1->Resolution Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines induces transcription of NFkB->Resolution Cytokines->Resolution inhibition promotes

Caption: Proposed signaling pathway for the anti-inflammatory actions of this compound.

Concluding Remarks

The selection of an appropriate lipid extraction method is paramount for the accurate quantification of this compound from tissue homogenates. The Folch and Bligh and Dyer methods are robust for broad lipid profiling, while Solid-Phase Extraction offers superior selectivity and is well-suited for targeted analysis of eicosanoids, often providing cleaner samples and higher recovery for these specific analytes. Researchers should consider the specific requirements of their study, including sample type, desired purity, and throughput, when choosing an extraction protocol. The detailed methods and workflows provided herein serve as a comprehensive guide for the successful extraction and subsequent analysis of this compound.

References

Application Notes and Protocols for the Chromatographic Separation of HEPE Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyeicosapentaenoic acids (HEPEs) are a group of bioactive lipid mediators derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). These molecules are involved in a variety of physiological processes, including the resolution of inflammation, glucose metabolism, and cardiovascular function. The specific biological activity of HEPEs is often dependent on the position of the hydroxyl group and the stereochemistry (R/S configuration) of the chiral center. Consequently, the accurate separation and quantification of individual HEPE isomers are crucial for understanding their distinct roles in health and disease, and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the chromatographic separation of various HEPE positional isomers and enantiomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Supercritical Fluid Chromatography (SFC-MS/MS).

Data Presentation

Table 1: LC-MS/MS Parameters for HEPE Isomer Analysis
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Approximate Retention Time (min) on a C18 column
5-HEPE317.2115.12016.6
8-HEPE317.2155.11814.2
9-HEPE317.2149.12015.4
11-HEPE317.2167.120Not specified in retrieved data
12-HEPE317.2179.12014.6
15-HEPE317.2175.118Not specified in retrieved data
18-HEPE317.2133.12512.6

Note: Retention times are approximate and can vary depending on the specific column, LC system, and mobile phase composition. The provided collision energies are starting points and may require optimization for your specific instrument. Data compiled from multiple sources.[1][2]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum

This protocol describes a general procedure for the extraction of HEPEs from plasma or serum samples using solid-phase extraction (SPE).

Materials:

  • Plasma or serum samples

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standards (e.g., d8-5-HETE, d8-12-HETE)

  • SPE cartridges (e.g., C18)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma/serum samples on ice.[3][4][5]

  • To 100 µL of plasma, add 200 µL of cold methanol containing the internal standards.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Acidify the supernatant with 0.1% formic acid to a pH of ~3.5.

  • Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Load the acidified supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 15% methanol in water.

  • Elute the HEPEs with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of HEPE Positional Isomers

This protocol outlines the conditions for the separation and quantification of HEPE positional isomers using a reversed-phase C18 column coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid

Gradient Program:

Time (min) % Mobile Phase B
0.0 30
2.0 30
12.0 85
15.0 98
17.0 98
17.1 30

| 20.0 | 30 |

Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • MRM transitions and collision energies are provided in Table 1.

Protocol 3: Chiral Separation of HEPE Enantiomers by SFC-MS/MS

This protocol describes a method for the separation of HEPE enantiomers (R and S forms) using Supercritical Fluid Chromatography coupled with tandem mass spectrometry. Chiral SFC offers rapid and efficient separation of stereoisomers.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system

  • Chiral stationary phase column (e.g., cellulose or amylose-based, such as Lux i-Amylose-3)

  • Tandem mass spectrometer with an appropriate interface for SFC

Mobile Phases:

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B (Modifier): Methanol/Acetonitrile (50:50, v/v) with 0.1% formic acid

Gradient Program:

Time (min) % Mobile Phase B
0.0 5
5.0 40
6.0 40
6.1 5

| 8.0 | 5 |

Flow Rate: 1.5 mL/min Back Pressure: 150 bar Column Temperature: 40°C Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-) with a make-up flow (e.g., methanol at 0.2 mL/min)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM transitions will be the same as for the positional isomers (Table 1), but retention times will differ for the R and S enantiomers.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 12-HEPE in Adipocytes and Macrophages

12-HEPE has been identified as a key signaling molecule in metabolic regulation, particularly in adipocytes and macrophages. It exerts its effects through the activation of G-protein coupled receptor 120 (GPR120), which in turn modulates the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis and insulin sensitivity.

HEPE_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 12-HEPE 12-HEPE GPR120 GPR120 12-HEPE->GPR120 Binds & Activates G_protein Gαq/11 GPR120->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2_PKC Ca²⁺ / PKC IP3_DAG->Ca2_PKC ERK ERK Ca2_PKC->ERK PPARg_activation PPARγ Activation ERK->PPARg_activation Modulates Gene_expression Target Gene Expression (e.g., Adiponectin, GLUT4) PPARg_activation->Gene_expression Insulin_sensitizing Insulin Sensitizing Effects Gene_expression->Insulin_sensitizing HEPE_Resolution_Signaling cluster_endothelial Endothelial Cell cluster_neutrophil Neutrophil EPA_endo EPA COX2 COX-2 EPA_endo->COX2 Metabolized by HEPE_18R 18(R)-HEPE COX2->HEPE_18R HEPE_18R_neut 18(R)-HEPE HEPE_18R->HEPE_18R_neut Transcellular transport LOX5 5-LOX HEPE_18R_neut->LOX5 Metabolized by ResolvinE Resolvin E1/E2 LOX5->ResolvinE Resolution Resolution of Inflammation (Reduced neutrophil infiltration, Enhanced phagocytosis) ResolvinE->Resolution Promotes Experimental_Workflow Sample_Collection Sample Collection (Plasma, Tissue) Homogenization Tissue Homogenization (if applicable) Sample_Collection->Homogenization Extraction Lipid Extraction (SPE or LLE) Sample_Collection->Extraction Homogenization->Extraction Derivatization Derivatization (Optional) (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (LC or SFC) Extraction->Chromatography Derivatization->Chromatography MS_Detection Mass Spectrometry Detection (MS/MS) Chromatography->MS_Detection Data_Analysis Data Analysis (Quantification, Isomer ID) MS_Detection->Data_Analysis

References

Derivatization of 11(S)-HEPE for gas chromatography-mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungs- und Protokollhinweise: Derivatisierung von 11(S)-HEPE für die Gaschromatographie-Massenspektrometrie

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung

Diese Application Note beschreibt detaillierte Protokolle für die Extraktion und Derivatisierung von 11(S)-Hydroxyeicosapentaensäure (this compound) aus biologischen Proben für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). This compound ist ein Oxylipin, das von Eicosapentaensäure (EPA) abgeleitet ist und an verschiedenen biologischen Prozessen beteiligt ist.[1][2] Aufgrund seiner polaren funktionellen Gruppen (Carbonsäure und Hydroxylgruppe) und seiner geringen Flüchtigkeit ist eine Derivatisierung vor der GC-MS-Analyse unerlässlich. Es werden zwei primäre Derivatisierungsstrategien vorgestellt: (A) Veresterung mit anschließender Silylierung zur Analyse mittels Elektronenionisation (EI-MS) und (B) Pentafluorbenzyl (PFB)-Esterbildung mit Silylierung für eine hochsensitive Analyse mittels Negativ-Ionen-Chemischer Ionisation (NCI-MS).[3][4][5]

Einleitung

Die quantitative Analyse von Eicosanoiden wie this compound ist entscheidend für das Verständnis ihrer Rolle bei Gesundheit und Krankheit. Die Gaschromatographie-Massenspektrometrie ist eine leistungsstarke Technik für die Analyse von flüchtigen und thermisch stabilen Verbindungen. Um die Flüchtigkeit zu erhöhen und den thermischen Abbau zu verringern, müssen die polaren Carboxyl- und Hydroxylgruppen von HEPE blockiert werden. Die Derivatisierung wandelt diese Gruppen in weniger polare, flüchtigere Ether und Ester um. Die Wahl des Derivatisierungsreagenzes beeinflusst maßgeblich die Empfindlichkeit und Selektivität der Methode. Pentafluorbenzylbromid (PFBBr) erzeugt Derivate, die im hochempfindlichen NCI-Modus nachgewiesen werden können, was Nachweisgrenzen im niedrigen Pikogramm-Bereich ermöglicht. Die klassische Silylierung in Kombination mit der Veresterung ist eine robuste Methode für die Analyse im EI-Modus.

Biosynthese von this compound

This compound wird in vivo aus Eicosapentaensäure (EPA) über den Lipoxygenase (LOX)-Weg gebildet. Das Enzym 12-Lipoxygenase katalysiert die Insertion von molekularem Sauerstoff in EPA, um das instabile Zwischenprodukt 11(S)-Hydroperoxyeicosapentaensäure (11(S)-HpEPE) zu bilden. Dieses wird anschließend durch die Glutathionperoxidase (GPx) zu dem stabileren this compound reduziert.

HEPE_Pathway cluster_0 Biosyntheseweg von this compound EPA Eicosapentaensäure (EPA) LOX 12-Lipoxygenase (LOX) EPA->LOX HpEPE 11(S)-HpEPE GPx Glutathionperoxidase (GPx) HpEPE->GPx HEPE This compound LOX->HpEPE GPx->HEPE

Abbildung 1: Vereinfachter Biosyntheseweg von this compound aus EPA.

Experimentelle Protokolle

Probenvorbereitung: Extraktion von this compound

Die Extraktion von Oxylipinen aus biologischen Matrizes wie Plasma, Zellen oder Gewebe ist ein kritischer Schritt, um Interferenzen zu entfernen und die Analyten anzureichern. Die Festphasenextraktion (SPE) ist eine der am häufigsten verwendeten Methoden.

Benötigte Materialien:

  • Biologische Probe (z. B. 100 µL Plasma)

  • Interner Standard (z. B. deuteriertes this compound-d8)

  • Methanol (MeOH), HPLC-Qualität

  • Wasser, ultrarein

  • Hexan, HPLC-Qualität

  • Essigsäure oder Salzsäure (HCl)

  • SPE-Kartuschen (z. B. C18, 50-100 mg)

  • Stickstoffgas zum Einengen

Protokoll:

  • Die biologische Probe (z. B. 100 µL Plasma) in ein Polypropylenröhrchen geben.

  • Den internen Standard (z. B. 1 ng this compound-d8 in Ethanol) zugeben und 30 Sekunden lang vortexen.

  • Zur Proteinfällung 400 µL kaltes Methanol zugeben, 1 Minute lang vortexen und 10 Minuten bei 4 °C und 10.000 x g zentrifugieren.

  • Den Überstand in ein neues Röhrchen überführen.

  • Die Probe mit ultrareinem Wasser auf ein Gesamtvolumen von 4 mL verdünnen und den pH-Wert mit Essigsäure auf ~3,5 einstellen, um die Carbonsäuregruppe zu protonieren.

  • Die SPE-Kartusche nacheinander mit 2 mL Methanol und 2 mL Wasser (pH 3,5) konditionieren.

  • Die verdünnte Probe langsam auf die SPE-Kartusche laden.

  • Die Kartusche mit 2 mL Wasser (pH 3,5) und anschließend mit 2 mL Hexan waschen, um unpolare Lipide zu entfernen.

  • Die Analyten mit 2 mL Methanol oder Ethylacetat in ein sauberes Glasröhrchen eluieren.

  • Das Eluat unter einem sanften Stickstoffstrom zur Trockne einengen. Der trockene Rückstand ist nun bereit für die Derivatisierung.

Derivatisierungsmethoden

Dieses zweistufige Verfahren wandelt die Carbonsäure in einen Methylester und die Hydroxylgruppe in einen Trimethylsilylether (TMS-Ether) um.

Benötigte Materialien:

  • Getrockneter Probenextrakt

  • Diazomethan-Lösung in Ether (Vorsicht: explosiv und toxisch) ODER 2% (v/v) konzentrierte Schwefelsäure in Methanol

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Pyridin oder Acetonitril (wasserfrei)

  • Heizblock oder Wasserbad

Protokoll:

  • Methylveresterung: Zum getrockneten Extrakt 50 µL einer etherischen Diazomethan-Lösung geben und 10 Minuten bei Raumtemperatur inkubieren. Überschüssiges Diazomethan mit einer kleinen Menge Essigsäure neutralisieren. Alternativ 100 µL 2% H₂SO₄ in Methanol zugeben und 60 Minuten bei 60 °C erhitzen. Nach dem Abkühlen neutralisieren und das Lösungsmittel unter Stickstoff entfernen.

  • Silylierung: Den getrockneten Methylester in 50 µL BSTFA (mit 1% TMCS) und 50 µL Pyridin lösen.

  • Das Röhrchen fest verschließen und 30 Minuten bei 60 °C inkubieren.

  • Nach dem Abkühlen ist die Probe bereit für die Injektion in das GC-MS-System.

Diese Methode erzeugt einen Pentafluorbenzylester (PFB-Ester) aus der Carbonsäuregruppe, der eine hohe Empfindlichkeit im NCI-Modus ermöglicht.

Benötigte Materialien:

  • Getrockneter Probenextrakt

  • Pentafluorbenzylbromid (PFBBr), 10% in Acetonitril

  • N,N-Diisopropylethylamin (DIPEA), 10% in Acetonitril

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% TMCS

  • Isooctan

Protokoll:

  • PFB-Veresterung: Den getrockneten Extrakt in 25 µL der PFBBr-Lösung und 25 µL der DIPEA-Lösung lösen.

  • Das Röhrchen verschließen, vortexen und 30 Minuten bei Raumtemperatur inkubieren.

  • Die Reaktionsmischung unter Stickstoff zur Trockne einengen.

  • Silylierung: Den getrockneten PFB-Ester in 50 µL BSTFA (mit 1% TMCS) und 50 µL Isooctan lösen.

  • Das Röhrchen verschließen und 30 Minuten bei 60 °C inkubieren.

  • Nach dem Abkühlen ist die Probe bereit für die Injektion in das GC-MS-System.

Workflow cluster_workflow Allgemeiner Arbeitsablauf für die this compound-Analyse cluster_deriv 3. Derivatisierung sample 1. Biologische Probe (Plasma, Gewebe, Zellen) extraction 2. Extraktion (Proteinfällung & SPE) sample->extraction derivA Methode A (Methylierung + Silylierung) extraction->derivA derivB Methode B (PFB-Veresterung + Silylierung) extraction->derivB analysis 4. GC-MS-Analyse derivA->analysis derivB->analysis data 5. Datenverarbeitung (Quantifizierung) analysis->data

Abbildung 2: Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse.

GC-MS-Analyse

Die chromatographischen Bedingungen müssen optimiert werden, um eine gute Trennung von Isomeren und anderen Lipiden zu gewährleisten.

Typische GC-MS-Parameter
ParameterMethode A (Me-TMS-Derivat)Methode B (PFB-TMS-Derivat)Referenz
Gaschromatograph Agilent 7890 oder äquivalentAgilent 7890 oder äquivalent
Säule DB-5ms (30 m x 0,25 mm, 0,25 µm) oder äquivalentDB-5ms (15 m x 0,25 mm, 0,10 µm) oder äquivalent
Trägergas Helium, konst. Fluss 1,2 mL/minHelium, konst. Fluss 1,0 mL/min
Injektor-Temp. 250 °C250 °C
Injektionsmodus Splitless (1 µL)Splitless (1 µL)
Ofenprogramm 150 °C (1 min), dann 15 °C/min bis 300 °C, 5 min halten150 °C (1 min), dann 10 °C/min bis 270 °C, dann 40 °C/min bis 310 °C
Massenspektrometer
Ionisierungsmodus Electron Ionization (EI)Negative Chemical Ionization (NCI)
Ionisationsenergie 70 eV-
Reagenzgas (NCI) -Methan oder Ammoniak
Ionenquellentemp. 230 °C150 °C
Transferlinientemp. 280 °C280 °C
Analysator Quadrupol oder TOFQuadrupol oder TOF
Scan-Modus Selected Ion Monitoring (SIM)Selected Ion Monitoring (SIM)

Quantitative Daten

Die quantitative Analyse erfolgt in der Regel über die Erstellung einer Kalibrierungskurve mit authentischen Standards und einem internen Standard mit stabiler Isotopenmarkierung.

Vergleich der Derivatisierungsmethoden
MerkmalMethode A (Me-TMS)Methode B (PFB-TMS)
Primäre Anwendung Screening und QuantifizierungSpurenanalytik, hohe Empfindlichkeit
MS-Modus EINCI
Fragmentierung Umfangreiche Fragmentierung, strukturelle InformationenGeringe Fragmentierung, [M-PFB]⁻-Ion dominant
Empfindlichkeit Moderat (ng-Bereich)Sehr hoch (pg- bis fg-Bereich)
Selektivität ModeratHoch (durch NCI)
Robustheit Hoch, weit verbreitetEmpfindlich gegenüber Verunreinigungen
Beispielhafte Leistungsdaten

Die folgenden Daten sind repräsentativ für die Analyse von Oxylipinen und können je nach Matrix und Instrument variieren.

ParameterErwarteter WertReferenz
Wiederfindung (Extraktion) 80 - 115%
Linearitätsbereich 1 pg - 10 ng
Korrelationskoeffizient (R²) > 0,99
Nachweisgrenze (LOD) 0,1 - 10 pg/Injektion (Methode B)
Bestimmungsgrenze (LOQ) 0,5 - 30 pg/Injektion (Methode B)
Präzision (RSD) < 15%

Fehlerbehebung

ProblemMögliche Ursache(n)Lösung(en)
Keine oder niedrige Peaks Unvollständige Derivatisierung; Abbau des Analyten; Verlust während der Extraktion.Reagenzien auf Feuchtigkeit prüfen; Derivatisierungszeit/-temperatur optimieren; Antioxidans (z. B. BHT) zugeben; Extraktionsprotokoll überprüfen.
Zusätzliche/unerwartete Peaks Artefakte aus der Derivatisierung; Verunreinigungen aus Lösungsmitteln oder Reagenzien.Hochreine Reagenzien verwenden; Reagenzien frisch ansetzen; Derivatisierungsbedingungen nicht zu harsch wählen.
Schlechte Peakform (Tailing) Aktive Stellen in der GC-Säule oder im Liner; unvollständige Derivatisierung.GC-Liner und Septum austauschen; Säule konditionieren oder abschneiden; Derivatisierungsreaktion auf Vollständigkeit prüfen.
Hohe Variabilität Ungenaue Zugabe des internen Standards; Injektionsfehler; Instabilität der Derivate.Internen Standard frühzeitig zugeben; Autosampler verwenden; Proben unmittelbar nach der Derivatisierung analysieren.

References

Sourcing and Application of High-Purity 11(S)-HEPE for Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on sourcing high-purity 11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE), a bioactive lipid mediator derived from eicosapentaenoic acid (EPA), for research purposes. It includes a summary of commercially available sources, detailed experimental protocols for its application in cell culture and in vivo studies, and an overview of its known and putative signaling pathways.

Sourcing High-Purity this compound

Obtaining high-purity this compound is critical for reproducible experimental outcomes. Several reputable suppliers offer this compound, typically dissolved in an organic solvent to ensure stability. Below is a comparison of offerings from prominent vendors.

Table 1: Commercial Sources of High-Purity this compound

SupplierCatalog NumberPurityAvailable QuantitiesFormulationStorage
Cayman Chemical 32510≥98%25 µg, 50 µg, 100 µg[1]A solution in ethanol[2]-20°C[3]
Santa Cruz Biotechnology sc-205285Not specifiedContact for availabilityNot specified-20°C
American Custom Chemicals Corporation LIP000253598.00%1 g[1]Not specifiedNot specified

Note: Purity and formulation may vary by lot. Always refer to the supplier's certificate of analysis for the most accurate information.

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound in common research applications. It is recommended to optimize these protocols for specific cell types and experimental conditions.

In Vitro Cell Culture Protocol: Assessment of Anti-Inflammatory Activity

This protocol outlines a general procedure for treating cultured macrophages with this compound to evaluate its effect on inflammatory responses.

Materials:

  • High-purity this compound in ethanol

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., ELISA kits for cytokines, reagents for qPCR)

Procedure:

  • Cell Seeding: Seed macrophages in a multi-well plate at a density appropriate for your downstream assay and allow them to adhere overnight.

  • Preparation of this compound Working Solution:

    • Prepare a stock solution of this compound in a suitable solvent like ethanol or DMSO.

    • On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the medium containing the different concentrations of this compound or vehicle control (medium with the same final solvent concentration) to the respective wells.

    • Incubate for a predetermined time (e.g., 1-2 hours) to allow for pre-treatment.

  • Inflammatory Challenge:

    • After the pre-treatment period, add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a control group that is not treated with LPS.

  • Incubation: Incubate the cells for a period suitable for the desired endpoint (e.g., 6-24 hours for cytokine production).

  • Downstream Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

    • Gene Expression Analysis: Lyse the cells and extract RNA for quantitative real-time PCR (qPCR) to analyze the expression of inflammatory genes.

In Vivo Administration Protocol: Murine Model of Peritonitis

This protocol describes the intraperitoneal (i.p.) administration of this compound in a mouse model of zymosan-induced peritonitis to assess its anti-inflammatory effects in vivo.

Materials:

  • High-purity this compound

  • Sterile, pyrogen-free saline

  • Zymosan A

  • 8-12 week old mice (e.g., C57BL/6)

  • Anesthesia

  • Tools for i.p. injection and sample collection

Procedure:

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of this compound in a biocompatible solvent (e.g., ethanol).

    • On the day of injection, dilute the this compound stock solution in sterile saline to the desired final concentration. The final solvent concentration should be minimal.

    • Prepare a suspension of Zymosan A in sterile saline (e.g., 1 mg/mL).

  • Animal Dosing:

    • Administer this compound or vehicle control via intraperitoneal injection to the mice. The volume should be appropriate for the mouse weight (e.g., 100 µL).

  • Induction of Peritonitis:

    • After a pre-treatment period (e.g., 30 minutes), inject Zymosan A intraperitoneally to induce peritonitis.

  • Sample Collection:

    • At a specific time point after zymosan injection (e.g., 4 hours), euthanize the mice.

    • Perform a peritoneal lavage by injecting and then withdrawing a known volume of sterile PBS into the peritoneal cavity.

  • Analysis:

    • Cell Infiltration: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Perform differential cell counts to identify specific immune cell populations (e.g., neutrophils, macrophages).

    • Mediator Analysis: Centrifuge the lavage fluid and collect the supernatant to measure the levels of inflammatory mediators such as cytokines and other lipids using appropriate assays (e.g., ELISA, LC-MS/MS).

Signaling Pathways and Experimental Workflows

The precise signaling pathways activated by this compound are still under investigation. However, based on the known functions of other HEPE isomers and related lipid mediators, a putative mechanism of action can be proposed.

Biosynthesis of this compound

This compound is synthesized from eicosapentaenoic acid (EPA) through the action of the 11S-lipoxygenase (11S-LOX) enzyme. This enzymatic reaction introduces a hydroxyl group at the 11th carbon position of the fatty acid chain with S-stereochemistry.

G EPA Eicosapentaenoic Acid (EPA) LOX 11S-Lipoxygenase (11S-LOX) EPA->LOX HEPE This compound LOX->HEPE

Caption: Biosynthesis of this compound from EPA via the 11S-LOX enzyme.

Putative Anti-Inflammatory Signaling Pathway of this compound

While the specific receptors for this compound are not fully characterized, it is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the JNK pathway, which has been implicated in the action of other HEPEs.

G cluster_cell Macrophage HEPE This compound Receptor Putative Receptor HEPE->Receptor JNK JNK Pathway Receptor->JNK Inhibition AP1 AP-1 JNK->AP1 Cytokines Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6) AP1->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

The following diagram illustrates the logical flow of the in vitro experiment described in Protocol 2.1.

G Start Seed Macrophages Pretreat Pre-treat with this compound or Vehicle Control Start->Pretreat Challenge Challenge with LPS Pretreat->Challenge Incubate Incubate (6-24h) Challenge->Incubate Collect Collect Supernatant and Cell Lysate Incubate->Collect ELISA Measure Cytokines (ELISA) Collect->ELISA qPCR Analyze Gene Expression (qPCR) Collect->qPCR End Assess Anti-inflammatory Effect ELISA->End qPCR->End

References

Measuring 11(S)-HEPE Production by Activated Immune Cells: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the eicosanoid family, this compound is involved in the complex regulation of inflammatory processes. Produced by various immune cells upon activation, it is gaining increasing interest as a potential biomarker and therapeutic target in inflammatory diseases. This application note provides detailed protocols for the induction and measurement of this compound production by activated immune cells, utilizing common in vitro models and advanced analytical techniques.

Signaling Pathway for this compound Production

The biosynthesis of this compound in immune cells is initiated by the activation of cell surface receptors, such as Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS). This activation triggers a downstream signaling cascade that leads to the activation of cytosolic phospholipase A2 (cPLA2).[1][2][3] cPLA2 then hydrolyzes membrane phospholipids, releasing EPA into the cytosol. Subsequently, the enzyme 11-lipoxygenase (11-LOX) oxygenates EPA to form 11(S)-hydroperoxyeicosapentaenoic acid (11(S)-HPEPE), which is then rapidly reduced to this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88/TRIF TLR4->MyD88 Activates Membrane MAPK MAPK (p38, ERK) MyD88->MAPK Activates cPLA2 cPLA2 MAPK->cPLA2 Phosphorylates & Activates EPA_phospholipid Membrane Phospholipids (containing EPA) cPLA2->EPA_phospholipid Hydrolyzes EPA Free EPA EPA_phospholipid->EPA LOX11 11-Lipoxygenase (11-LOX) EPA->LOX11 Substrate HEPE_11S This compound LOX11->HEPE_11S Produces

Figure 1: Simplified signaling pathway of LPS-induced this compound production.

Experimental Workflow

The general workflow for measuring this compound production involves the isolation and culture of immune cells, stimulation with an appropriate agonist, extraction of the lipid mediators from the cell culture supernatant, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_workflow Experimental Workflow start Immune Cell Isolation (e.g., Macrophages, Neutrophils) culture Cell Culture & Seeding start->culture stimulate Stimulation with Agonist (e.g., LPS, Zymosan) culture->stimulate incubate Incubation (Time & Temperature Dependent) stimulate->incubate collect Collect Supernatant incubate->collect extract Solid Phase Extraction (SPE) of Lipid Mediators collect->extract analyze LC-MS/MS Analysis extract->analyze quantify Data Analysis & Quantification analyze->quantify

Figure 2: General experimental workflow for measuring this compound.

Data Presentation

The following table summarizes representative quantitative data for HEPE isomers produced by activated immune cells. It is important to note that the absolute amounts can vary depending on the specific cell type, donor variability, stimulus concentration, and incubation time.

Immune Cell TypeStimulusHEPE IsomerConcentration (pg/106 cells)Reference
Human NeutrophilsZymosan12-HEPE150 ± 30Fictional Data
Human NeutrophilsZymosan15-HEPE85 ± 15Fictional Data
Murine Macrophages (RAW 264.7)LPS (1 µg/mL)11-HEPE250 ± 50Fictional Data
Murine Macrophages (RAW 264.7)LPS (1 µg/mL)12-HEPE400 ± 75Fictional Data
Human Monocyte-derived MacrophagesLPS (100 ng/mL)11-HEPE180 ± 40Fictional Data

Note: The data presented in this table are for illustrative purposes and may not represent actual experimental results. Researchers should establish their own baseline and expected values based on their specific experimental conditions.

Experimental Protocols

Protocol 1: this compound Production by LPS-Stimulated Macrophages

This protocol describes the stimulation of the murine macrophage cell line RAW 264.7 with LPS to induce the production of this compound.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Cell scraper

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in 6-well plates at a density of 1 x 106 cells per well and allow them to adhere overnight.

  • Stimulation: The following day, replace the medium with fresh, serum-free DMEM. Add LPS to a final concentration of 1 µg/mL. For a negative control, add an equal volume of vehicle (e.g., sterile PBS).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant and transfer it to a clean centrifuge tube. Centrifuge at 500 x g for 5 minutes to remove any detached cells.

  • Storage: Immediately process the supernatant for lipid extraction or store it at -80°C for later analysis.

Protocol 2: this compound Production by Zymosan-Stimulated Human Neutrophils

This protocol details the isolation of human neutrophils from peripheral blood and their stimulation with zymosan to produce this compound.

Materials:

  • Fresh human whole blood collected in EDTA tubes

  • Ficoll-Paque PLUS

  • Dextran T500

  • Hanks' Balanced Salt Solution (HBSS)

  • Zymosan A from Saccharomyces cerevisiae

  • RPMI 1640 medium

  • 12-well cell culture plates

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from human peripheral blood using density gradient centrifugation with Ficoll-Paque PLUS followed by dextran sedimentation.

  • Cell Purity and Viability: Assess cell purity by flow cytometry (CD16b+ cells) and viability using trypan blue exclusion. Purity should be >95% and viability >98%.

  • Cell Seeding: Resuspend the isolated neutrophils in RPMI 1640 medium and seed them in 12-well plates at a density of 5 x 106 cells per well.

  • Zymosan Preparation: Prepare a stock solution of zymosan A at 10 mg/mL in PBS. Opsonize the zymosan by incubating it with an equal volume of human serum for 30 minutes at 37°C. Wash the opsonized zymosan twice with PBS.

  • Stimulation: Add the opsonized zymosan to the neutrophils at a final concentration of 1 mg/mL. For a negative control, add an equal volume of PBS.

  • Incubation: Incubate the plates for 1 hour at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes at 4°C. Carefully collect the supernatant.

  • Storage: Process the supernatant immediately for lipid extraction or store at -80°C.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol outlines the solid-phase extraction (SPE) and LC-MS/MS analysis of this compound from cell culture supernatants.

Materials:

  • Cell culture supernatant

  • Deuterated internal standard (e.g., this compound-d8)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol, Acetonitrile, Water, Formic acid (LC-MS grade)

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (SPE):

    • Acidify the cell culture supernatant (1 mL) to pH 3.5 with formic acid.

    • Add the deuterated internal standard.

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute the lipids with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.

      • Gradient: A suitable gradient from, for example, 30% B to 95% B over 15 minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry Detection:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • This compound: Precursor ion (m/z) 317.2 -> Product ion (m/z) 167.1

        • This compound-d8 (Internal Standard): Precursor ion (m/z) 325.2 -> Product ion (m/z) 171.1

  • Quantification:

    • Generate a standard curve using known concentrations of an this compound analytical standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

This application note provides a comprehensive guide for the investigation of this compound production by activated immune cells. The detailed protocols for cell stimulation and LC-MS/MS analysis, along with the provided signaling pathway and workflow diagrams, offer a robust framework for researchers in immunology and drug discovery. The accurate quantification of this compound will contribute to a better understanding of its role in inflammation and its potential as a therapeutic target.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC Gradient for Baseline Separation of 11-HEPE Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) methods for the baseline separation of 11-hydroxyeicosapentaenoic acid (11-HEPE) isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during these sensitive analyses.

Frequently Asked Questions (FAQs)

Q1: Why is baseline separation of 11-HEPE isomers challenging?

A1: The baseline separation of 11-HEPE isomers is challenging due to their structural similarity. Isomers of 11-HEPE, including enantiomers (e.g., 11(R)-HEPE and 11(S)-HEPE) and potentially regioisomers, have identical or nearly identical chemical formulas and masses, leading to very similar physicochemical properties.[1] This results in close or co-eluting peaks in a chromatographic run, making individual quantification difficult without highly selective methods.

Q2: What are the primary LC modes for separating 11-HEPE isomers?

A2: The two primary LC modes for separating 11-HEPE isomers are normal-phase and reversed-phase chromatography.

  • Normal-Phase (NP) HPLC: Often provides excellent selectivity for separating isomers, especially when using chiral stationary phases.[2] However, it can suffer from poor reproducibility due to the sensitivity of the stationary phase to water content in the mobile phase.[3][4]

  • Reversed-Phase (RP) HPLC: This is the most common mode due to its robustness, reproducibility, and compatibility with mass spectrometry (MS).[5] Achieving baseline separation of isomers in RP-HPLC often requires careful optimization of the mobile phase and the use of specialized column chemistries.

Q3: Is derivatization necessary for the analysis of 11-HEPE isomers?

A3: While not always strictly necessary, derivatization can significantly improve the chromatographic properties and detection sensitivity of 11-HEPE isomers. Esterification to form methyl or pentafluorobenzyl (PFB) esters is a common strategy, particularly for improving peak shape and enhancing ionization efficiency in mass spectrometry.

Q4: What type of column is best suited for separating 11-HEPE enantiomers?

A4: For the separation of enantiomers like 11(R)-HEPE and this compound, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralpak AD), are widely used and have demonstrated success in separating enantiomers of structurally related epoxy fatty acids.

Q5: How does temperature affect the separation of 11-HEPE isomers?

A5: Temperature can have a significant impact on the separation of 11-HEPE isomers. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency. However, the effect on selectivity can vary; for some isomer pairs, a change in temperature may improve resolution, while for others it may have a negligible or even negative effect. Therefore, it is recommended to screen a range of temperatures (e.g., 30°C to 60°C) to determine the optimal condition for a specific separation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC separation of 11-HEPE isomers.

Problem 1: Poor Resolution or Co-elution of Isomers

Potential Causes:

  • Inappropriate stationary phase.

  • Suboptimal mobile phase composition.

  • Gradient slope is too steep.

  • Inadequate column temperature.

Suggested Solutions:

  • Optimize the Stationary Phase:

    • For enantiomeric separation, ensure you are using a chiral stationary phase. Polysaccharide-based columns are a good starting point.

    • For regioisomers, consider a high-resolution reversed-phase column (e.g., C18 with a particle size of ≤2.7 µm).

  • Adjust the Mobile Phase:

    • Reversed-Phase: Modify the organic solvent ratio (e.g., acetonitrile vs. methanol). Acetonitrile often provides different selectivity compared to methanol. Introduce or adjust the concentration of additives like formic acid or ammonium acetate to improve peak shape and influence selectivity.

    • Normal-Phase: Alter the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol or ethanol). Small changes can significantly impact retention and resolution.

  • Flatten the Gradient Slope: A shallower gradient increases the time analytes spend interacting with the stationary phase, which can enhance the separation of closely eluting peaks.

  • Screen Different Temperatures: Evaluate a range of column temperatures to find the optimal balance between efficiency and selectivity.

Problem 2: Peak Tailing or Fronting

Potential Causes:

  • Secondary interactions with the stationary phase (e.g., silanol interactions).

  • Column overload.

  • Mismatch between the sample solvent and the initial mobile phase.

  • Co-elution with an interfering compound.

Suggested Solutions:

  • Address Secondary Interactions: Add a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid, to minimize interactions with residual silanols on the silica support.

  • Reduce Sample Load: Dilute the sample or inject a smaller volume to avoid overloading the column.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient. If a stronger solvent is required for solubility, inject the smallest possible volume.

  • Investigate Co-elution: Use a mass spectrometer to check for the presence of multiple components under a single peak. If co-elution is confirmed, further method optimization is needed as described in "Problem 1".

Problem 3: Irreproducible Retention Times

Potential Causes:

  • Inadequate column equilibration between runs.

  • Fluctuations in column temperature.

  • Inconsistent mobile phase preparation.

  • Air bubbles in the pump or detector.

Suggested Solutions:

  • Ensure Proper Equilibration: Use a sufficient equilibration time (at least 10 column volumes) with the initial mobile phase conditions before each injection, especially in gradient elution.

  • Use a Column Oven: Maintain a stable column temperature using a reliable column oven to prevent shifts in retention times.

  • Consistent Mobile Phase Preparation: Prepare mobile phases fresh and in the same manner for each run. Ensure accurate measurement and thorough mixing of all components.

  • Degas Mobile Phases: Degas the mobile phases before use to remove dissolved gases that can cause air bubbles and lead to flow rate instability.

Quantitative Data Summary

The following tables provide examples of LC conditions and resulting retention times for the separation of lipid isomers. While specific data for 11-HEPE isomers is limited in the literature, the data for structurally similar hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs) provide a valuable reference for method development.

Table 1: Example Reversed-Phase UPLC-MS/MS Gradient for HETE Isomers

ParameterValue
Column Waters Acquity UPLC BEH shield C18, 1.7 µm, 2.1 x 150 mm
Mobile Phase A Water with 10 mM formic acid
Mobile Phase B Acetonitrile with 10 mM formic acid
Flow Rate 0.325 mL/min
Column Temperature 60 °C
Gradient Program 0–1 min: 30% B
1–4 min: 21–31% B
4–14.5 min: 31–35% B
14.5–16 min: 90% B
16–18 min: 30% B
Analyte Retention Time (min)
15-HETE~10.5
12-HETE~10.8
11-HETE~11.2
8-HETE~11.5
5-HETE~12.1

Table 2: Example Normal-Phase Chiral HPLC Conditions for EET Enantiomers

Based on methods described for epoxy fatty acids.

ParameterValue
Column Chiralpak AD-H, 5 µm, 4.6 x 250 mm
Mobile Phase A Hexane with 0.02% formic acid
Mobile Phase B Anhydrous ethanol
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Gradient Program Isocratic elution with varying ratios of Hexane/Ethanol
Example Isocratic Condition Expected Elution Order
96:4 (v/v) Hexane:EthanolSeparation of enantiomers would be observed, with specific retention times dependent on the specific EET regioisomer.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of HEPEs from Human Plasma

This protocol is adapted from methods for eicosanoid extraction.

Materials:

  • SPE cartridges (e.g., Strata-X)

  • Methanol

  • Deionized water

  • Elution solvent (e.g., methanol or ethyl acetate)

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

Procedure:

  • Condition the SPE Cartridge: Sequentially wash the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Acidify the plasma sample (e.g., 1 mL) with a weak acid and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the HEPEs from the cartridge with 1 mL of methanol or ethyl acetate into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: General Method for Optimizing a Reversed-Phase LC Gradient

Initial Conditions:

  • Column: High-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Optimization Steps:

  • Scouting Gradient: Perform a broad gradient run (e.g., 30-90% B over 15 minutes) to determine the approximate elution time of the 11-HEPE isomers.

  • Gradient Refinement: Based on the scouting run, narrow the gradient range around the elution time of the isomers. For example, if the isomers elute at 50% B, try a gradient of 40-60% B over 20 minutes. This shallower gradient will increase the separation between the peaks.

  • Solvent Comparison: Replace acetonitrile with methanol as mobile phase B and repeat the optimized gradient. Methanol can offer different selectivity and may improve the resolution of certain isomers.

  • Temperature Optimization: Run the optimized gradient at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C) to assess the impact on resolution and peak shape.

  • Data Analysis: For each condition, calculate the resolution (Rs) between the critical isomer pair. A resolution of ≥ 1.5 is considered baseline separation.

Visualizations

Troubleshooting_Workflow start Poor Baseline Separation of 11-HEPE Isomers check_column Is a Chiral Column Being Used for Enantiomers? start->check_column use_chiral Switch to a Chiral Stationary Phase (e.g., Polysaccharide-based) check_column->use_chiral No optimize_gradient Is the Gradient Slope Optimized? check_column->optimize_gradient Yes use_chiral->optimize_gradient flatten_gradient Decrease Gradient Slope (e.g., 1% B/min) optimize_gradient->flatten_gradient No optimize_mobile_phase Is Mobile Phase Composition Optimal? optimize_gradient->optimize_mobile_phase Yes flatten_gradient->optimize_mobile_phase change_solvent Modify Organic Solvent (ACN vs. MeOH) or Additives (Formic Acid) optimize_mobile_phase->change_solvent No optimize_temp Is Temperature Optimized? optimize_mobile_phase->optimize_temp Yes change_solvent->optimize_temp screen_temp Screen a Range of Temperatures (e.g., 30-60°C) optimize_temp->screen_temp No end Baseline Separation Achieved optimize_temp->end Yes screen_temp->end

Caption: Troubleshooting workflow for poor baseline separation.

Experimental_Workflow sample_prep Sample Preparation (e.g., SPE from Plasma) derivatization Derivatization (Optional) (e.g., PFB Esterification) sample_prep->derivatization lc_separation LC Separation (Gradient Elution) derivatization->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification & Resolution) ms_detection->data_analysis

Caption: General experimental workflow for 11-HEPE isomer analysis.

References

How to minimize matrix effects in 11(S)-HEPE quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the quantification of 11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and achieve accurate and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances in the sample matrix. In the context of liquid chromatography-mass spectrometry (LC-MS/MS) analysis of this compound, components of biological samples like plasma, serum, or tissue homogenates can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the quantification.[2] Phospholipids are a major cause of ion suppression in the analysis of samples from biological tissues or plasma.[3]

Q2: What is the most effective strategy to compensate for matrix effects in this compound analysis?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[3] A SIL-IS, such as this compound-d8, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C). Because the SIL-IS has the same physicochemical properties as this compound, it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Q3: How can I assess the extent of matrix effects in my this compound assay?

A3: The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of this compound in a standard solution (A) with the peak area of this compound spiked into an extracted blank matrix sample at the same concentration (B). The matrix effect (ME) is then calculated as:

ME (%) = (B / A) * 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of this compound measurements Inconsistent matrix effects between samples.1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): Use an this compound-d8 internal standard to normalize for variations in matrix effects. 2. Optimize Sample Preparation: Employ a robust sample preparation method like Solid-Phase Extraction (SPE) to effectively remove interfering matrix components.
Low signal intensity or high limit of detection (LOD) for this compound Significant ion suppression due to co-eluting matrix components, particularly phospholipids.1. Improve Sample Cleanup: Switch from a simple protein precipitation (PPT) method to a more rigorous technique like SPE or Liquid-Liquid Extraction (LLE) to better remove phospholipids. 2. Optimize Chromatography: Adjust the LC gradient to achieve better separation of this compound from the region where phospholipids typically elute.
Inaccurate quantification despite using an internal standard The chosen internal standard is not structurally similar enough to this compound and does not co-elute, thus failing to compensate for matrix effects accurately.1. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most appropriate choice as it has identical chromatographic behavior and ionization properties to the analyte. 2. Verify Co-elution: Ensure that the internal standard and the analyte have the same retention time.
High background noise in the chromatogram Incomplete removal of matrix components during sample preparation.1. Refine SPE Protocol: Add a wash step with a non-polar solvent like hexane to the SPE protocol to remove neutral lipids. 2. Optimize LLE Conditions: Adjust the pH and solvent polarity during LLE to improve the selectivity of the extraction.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

  • Sample Pre-treatment:

    • Thaw 500 µL of human plasma on ice.

    • Add a cyclooxygenase inhibitor (e.g., indomethacin at 10 µM) to prevent ex vivo formation of eicosanoids.

    • Add 5 µL of a 10x concentrated stable isotope-labeled internal standard mix (containing this compound-d8).

    • Acidify the plasma to a pH of approximately 3.5 by adding 2M hydrochloric acid.

    • Vortex and centrifuge at 20,000 x g for 5 minutes at 4°C to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg).

    • Condition the cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated and centrifuged plasma supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of hexane to remove neutral lipids.

  • Elution:

    • Elute the this compound and other eicosanoids with 1.2 mL of methanol or methyl formate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 50% methanol in water).

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

This protocol is an alternative to SPE and may require more optimization.

  • Sample Pre-treatment:

    • Follow the same pre-treatment steps as in the SPE protocol (acidification and addition of internal standard).

  • Extraction:

    • Add 1 mL of a cold extraction solvent (e.g., ethyl acetate or a mixture of hexane/isopropanol) to the pre-treated plasma.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection and Repetition:

    • Carefully collect the upper organic layer into a clean tube.

    • Repeat the extraction step on the remaining aqueous layer with another 1 mL of the extraction solvent to improve recovery.

    • Combine the organic layers.

  • Dry-down and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of the initial mobile phase.

Data Presentation

Table 1: Comparison of Matrix Effects for Different Sample Preparation Methods

AnalyteSample Preparation MethodMatrix Effect (%)Reference
Eicosanoids (general)Protein Precipitation (PPT)30 - 70 (Suppression)
Eicosanoids (general)Liquid-Liquid Extraction (LLE)50 - 85 (Suppression)
Eicosanoids (general)Solid-Phase Extraction (SPE) - C1880 - 110
Eicosanoids (general)SPE - Mixed-mode Cation Exchange95 - 105

Note: Data is representative and actual matrix effects will vary depending on the specific analyte, matrix, and experimental conditions.

Table 2: Representative LC-MS/MS Parameters for this compound Quantification

ParameterSetting
LC System UPLC System
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (80:20, v/v)
Gradient 30% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition (this compound) Q1: 319.2 m/z → Q3: 167.1 m/z (representative)
MRM Transition (this compound-d8) Q1: 327.2 m/z → Q3: 171.1 m/z (representative)
Collision Energy -15 to -25 eV (to be optimized)
Cone Voltage -20 to -40 V (to be optimized)

Note: MRM transitions and instrument parameters should be optimized for the specific instrument being used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add SIL-IS (this compound-d8) plasma->add_is acidify Acidify (pH 3.5) add_is->acidify ppt Protein Precipitation acidify->ppt spe Solid-Phase Extraction (SPE) ppt->spe Option 1 lle Liquid-Liquid Extraction (LLE) ppt->lle Option 2 dry_recon Dry & Reconstitute spe->dry_recon lle->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data Data Processing (Ratio of Analyte/IS) lcms->data quant Quantification data->quant

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Biological Response phospholipids Membrane Phospholipids pla2 cPLA₂ epa Eicosapentaenoic Acid (EPA) phospholipids->epa Stimulus hepe This compound epa->hepe  LOX lox Lipoxygenase (LOX) inflammation Modulation of Inflammation hepe->inflammation

Caption: Simplified biosynthesis pathway of this compound.

References

Preventing autoxidation of 11(S)-HEPE during sample handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 11(S)-HEPE (11(S)-hydroxyeicosapentaenoic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the autoxidation of this compound during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and stability of your samples.

Frequently Asked Questions (FAQs)

What is this compound and why is it prone to autoxidation?

This compound is a monohydroxy fatty acid derived from eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid (PUFA).[1] Its structure contains multiple double bonds, making it highly susceptible to oxidation. Autoxidation is a spontaneous, non-enzymatic process initiated by factors such as heat, light, and the presence of oxygen and metal ions. This process can lead to the degradation of this compound, compromising the accuracy and reproducibility of experimental results.

What are the general best practices for storing this compound standards and samples?

To maintain the stability of this compound, it is crucial to adhere to proper storage conditions. For long-term storage (up to 2 years), this compound should be stored at -20°C as a solution in an organic solvent like ethanol.[1] For biological samples intended for eicosanoid analysis, storage at -80°C is recommended to halt lipid peroxidation, which can still occur at -20°C.[2]

Key Storage Recommendations:

  • Temperature: -80°C for biological samples, -20°C for standards in organic solvent.[1][2]

  • Container: Use glass vials with Teflon-lined caps to prevent leaching of impurities from plastic.

  • Atmosphere: Overlay the sample with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

  • Light: Store samples in the dark or use amber vials to protect from light-induced degradation.

Which solvents are recommended for dissolving and storing this compound?

This compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For creating stock solutions, ethanol is a common choice. When preparing samples for analysis, it is best to reconstitute the final extract in the mobile phase to be used for LC-MS analysis, typically a mixture of methanol and water.

Solubility Profile of this compound:

SolventSolubility
0.1 M Na2CO32 mg/ml
DMFMiscible
DMSOMiscible
EthanolMiscible
PBS (pH 7.2)0.8 mg/ml
How can I prevent autoxidation during sample processing steps like extraction and solvent evaporation?

Minimizing exposure to pro-oxidative conditions is key. This can be achieved by:

  • Using Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) to extraction solvents is highly recommended. A common concentration for BHT is in the range of 0.05% to 0.2%. For some applications, concentrations around 100 µM have been used effectively.

  • Temperature Control: Keep samples on ice whenever possible during processing.

  • Inert Atmosphere: If possible, perform extraction and solvent evaporation steps under a gentle stream of nitrogen.

  • Rapid Processing: Minimize the time samples are exposed to room temperature and air.

Troubleshooting Guide

Issue 1: Low or no detectable this compound signal in my LC-MS analysis.
Possible Cause Troubleshooting Step
Degradation during storage Verify that samples and standards were stored at the correct temperature (-80°C for biological samples, -20°C for standards in organic solvent) and protected from light and air.
Degradation during sample preparation Review your sample preparation workflow. Ensure antioxidants were used in extraction solvents. Minimize sample exposure to heat and light. Keep samples on ice as much as possible.
Inefficient extraction Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is adjusted to ~3.5 before SPE to ensure protonation of the carboxylic acid for better retention on C18 columns.
Solvent evaporation issues Evaporate solvents under a gentle stream of nitrogen at a low temperature. Overheating can accelerate degradation.
Instrumental issues Confirm the LC-MS system is performing correctly by injecting a fresh, known concentration of this compound standard. Check for issues with the column, mobile phase, or mass spectrometer settings.
Issue 2: Poor reproducibility of this compound measurements between replicates.
Possible Cause Troubleshooting Step
Inconsistent sample handling Standardize every step of your sample handling protocol. Ensure consistent timing for each step and uniform treatment of all samples.
Variable autoxidation Ensure that all samples are treated with the same concentration of antioxidant and have minimal and consistent exposure to air and light.
Injection solvent mismatch Dissolve the final extract in a solvent that is of the same or weaker elution strength than the initial mobile phase conditions to ensure good peak shape.
Carryover from previous injections Implement a robust needle wash protocol on your autosampler and inject blank samples between experimental samples to check for carryover.
Issue 3: Appearance of unexpected peaks in the chromatogram.
Possible Cause Troubleshooting Step
Autoxidation products Autoxidation of this compound can generate various isomers and degradation products that may appear as additional peaks. Review the mass spectra of these unexpected peaks for fragments characteristic of oxidized eicosanoids.
Contamination Ensure all solvents are of high purity (LC-MS grade) and that glassware is thoroughly cleaned. Plasticizers from tubes or plates can be a source of contamination.
Matrix effects Biological samples contain complex matrices that can interfere with the analysis. Optimize your sample cleanup procedure (e.g., SPE) to remove interfering substances.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is adapted from established methods for eicosanoid extraction and is designed to minimize autoxidation.

Materials:

  • C18 SPE Cartridges

  • Methanol (with 0.1% BHT)

  • Water (LC-MS grade)

  • Hexane (with 0.1% BHT)

  • Methyl Formate (with 0.1% BHT)

  • Internal Standard (e.g., deuterated this compound)

  • Formic Acid

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Add an appropriate amount of internal standard to each sample.

    • Add 4 volumes of ice-cold methanol containing 0.1% BHT to precipitate proteins.

    • Vortex and incubate at -20°C for 45 minutes to facilitate protein precipitation.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dilute with water to a final methanol concentration of <10%.

    • Adjust the pH of the sample to ~3.5 with formic acid.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge with 5-10 mL of methanol, followed by 5-10 mL of water.

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5-10 mL of water to remove polar impurities.

    • Wash the cartridge with 5-10 mL of hexane to elute non-polar, non-eicosanoid lipids.

  • Elution:

    • Elute the this compound and other eicosanoids with 5-10 mL of methyl formate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the methyl formate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of methanol/water (50:50, v/v) for LC-MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Preparation s1 Thaw Plasma on Ice s2 Add Internal Standard s1->s2 s3 Add Methanol with BHT (Protein Precipitation) s2->s3 s4 Centrifuge and Collect Supernatant s3->s4 s5 Dilute and Acidify (pH 3.5) s4->s5 spe1 Condition C18 Cartridge (Methanol, then Water) spe2 Load Sample s5->spe2 spe1->spe2 spe3 Wash 1: Water spe2->spe3 spe4 Wash 2: Hexane spe3->spe4 spe5 Elute with Methyl Formate spe4->spe5 a1 Evaporate Solvent (Nitrogen Stream) spe5->a1 a2 Reconstitute in Methanol/Water a1->a2 a3 LC-MS/MS Analysis a2->a3 Biosynthesis_Pathway cluster_enzymes Enzymatic Oxidation EPA Eicosapentaenoic Acid (EPA) (in cell membrane) COX Cyclooxygenase (COX) EPA->COX LOX Lipoxygenase (LOX) EPA->LOX HEPE This compound COX->HEPE LOX->HEPE Downstream_Signaling HEPE This compound (extracellular) GPCR Gs Protein-Coupled Receptor (GPCR) HEPE->GPCR Binding and Activation AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PI3K PI3K PKA->PI3K -> (Potential Cross-talk) Akt Akt PI3K->Akt Activates Glucose_Uptake Cellular Responses (e.g., Glucose Uptake) Akt->Glucose_Uptake Promotes

References

Optimizing MRM transitions for sensitive 11(S)-HEPE detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of 11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE) using Multiple Reaction Monitoring (MRM). This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the LC-MS/MS analysis of this compound.

Q1: What are the optimal precursor and product ions for this compound detection in negative ion mode?

A: The most common precursor ion for this compound is the deprotonated molecule [M-H]⁻. The selection of product ions is critical for specificity and sensitivity. Based on published methods, a reliable MRM transition is:

  • Precursor Ion (Q1): m/z 317.1[1][2]

  • Product Ion (Q3): m/z 215.0[1]

It is crucial to verify these masses on your instrument and optimize the collision energy to achieve the maximum signal for this transition.

Q2: How do I optimize collision energy (CE) and other MS parameters for this compound?

A: Collision energy is a critical, instrument-dependent parameter that must be empirically optimized to maximize fragment ion intensity.[3][4] A generic starting point may not provide the best sensitivity.

Optimization Workflow:

  • Prepare a Standard Solution: Infuse a pure standard of this compound directly into the mass spectrometer.

  • Optimize Source Parameters: Tune ion source settings (e.g., spray voltage, source temperature, gas flows) to get a stable and strong signal for the precursor ion (m/z 317.1).

  • Perform a Collision Energy Ramp: While monitoring the m/z 317.1 → 215.0 transition, ramp the collision energy over a range of values (e.g., -10 V to -35 V).

  • Analyze the Data: Plot the intensity of the product ion against the collision energy value. The optimal CE is the voltage that produces the highest signal intensity.

  • Optimize Other Parameters: Similarly, optimize other compound-dependent parameters like declustering potential (DP) or cone voltage (CV). Automated optimization routines available in most instrument software can streamline this process.

Troubleshooting Common Issues

Q3: I have low or no signal for my this compound standard. What should I check?

A: Low sensitivity is a common problem that can originate from the LC system, the mass spectrometer, or the sample itself.

Troubleshooting Steps:

  • Isolate the Mass Spectrometer: Infuse a known standard solution directly into the MS. If the sensitivity is still low, the issue is likely with the mass spectrometer.

    • Action: The instrument may be dirty. Clean the ion source components, including the probe, curtain plate, and orifice. Ensure the instrument has been recently tuned and calibrated.

  • Check for Clogs: A pressurized spray from the ESI probe when the instrument is in standby indicates a clog.

    • Action: Clean the probe by sonicating it in methanol or replace the electrode.

  • Evaluate Sample Integrity: Eicosanoids are sensitive to light, heat, and oxygen.

    • Action: Ensure standards have been stored properly at -80°C and handled with care to prevent degradation. Prepare fresh solutions.

  • Verify Method Parameters: Double-check that the correct MRM transition, polarity (negative ESI), and optimized CE/DP values are programmed into the method.

Q4: My chromatographic peaks are tailing or splitting. How can I improve the peak shape?

A: Poor peak shape often points to issues with the chromatography or sample introduction.

Potential Causes and Solutions:

  • Column Contamination: Buildup of matrix components can partially plug the column frit.

    • Solution: Flush the column with a strong solvent. If the problem persists, install an in-line filter or replace the column.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion.

    • Solution: Reconstitute the final sample in a solvent that is as weak as or weaker than the starting mobile phase conditions.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

    • Solution: Ensure the mobile phase pH is appropriate. Adding a small amount of a weak acid like acetic or formic acid (e.g., 0.1%) to the mobile phase is common for lipid analysis and improves peak shape.

Q5: The retention time for this compound is inconsistent between injections. What is the cause?

A: Shifting retention times are typically a sign of inadequate column equilibration or changes in the mobile phase.

Troubleshooting Steps:

  • Increase Equilibration Time: Ensure the column is fully re-equilibrated to the initial mobile phase conditions at the end of each gradient run.

    • Action: Add 1-2 minutes to the equilibration step in your gradient program. A typical rule is to allow at least three column volumes to pass through for proper equilibration.

  • Check for Leaks: A leak in the LC system can cause pressure fluctuations and lead to retention time variability.

    • Action: Inspect all fittings, especially around the column oven and injector.

  • Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation or degradation.

    • Action: Prepare fresh mobile phases daily.

Q6: I'm observing high background noise and potential interferences. How can I improve my signal-to-noise ratio?

A: High background can originate from matrix effects, solvent contamination, or co-eluting isomers.

Solutions:

  • Improve Sample Preparation: The goal of sample prep is to remove interfering substances like phospholipids from the biological matrix.

    • Action: Incorporate a Solid Phase Extraction (SPE) step for cleaner samples.

  • Optimize Chromatography: Isomers such as 11-HEPE and 12-HEPE can have identical MRM transitions, making chromatographic separation essential for accurate quantification.

    • Action: Adjust the LC gradient to better resolve this compound from other interfering compounds.

  • Check for Contamination: Solvents, tubes, and collection plates can introduce contaminants.

    • Action: Run a blank injection (injecting only the reconstitution solvent) to identify system contamination. Use high-purity, LC-MS grade solvents.

Experimental Protocols & Data

Protocol 1: Sample Preparation from Plasma

This protocol is a general guideline for the extraction of this compound from plasma samples.

  • Thaw Sample: Thaw plasma samples on ice.

  • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., d8-12(S)-HETE).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate: Dry the supernatant under a gentle stream of nitrogen gas at low temperature.

  • Reconstitute: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., methanol/water 50:50) for LC-MS analysis.

Protocol 2: Example LC-MS/MS Method

The following are example starting conditions. They must be optimized for your specific instrument and column.

ParameterSettingReference
LC System UPLC / UFLC System
Column Kinetex C18 (e.g., 100 x 2.1 mm, 2.6 µm)
Column Temp. 40 °C
Mobile Phase A Water + 0.1% Acetic Acid
Mobile Phase B Methanol/Acetonitrile (50/50, v/v) + 0.1% Acetic Acid
Flow Rate 0.24 mL/min
Injection Vol. 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4.5 kV
Source Temp. 525 °C
Data Tables

Table 1: Optimized MRM Parameters for 11-HEPE

This table provides an example of optimized parameters. Optimal values are instrument-specific.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)Reference
11-HEPE317.0215.0-40-20

Table 2: Example LC Gradient Program

This gradient is a starting point for separating HEPE isomers.

Time (min)% Mobile Phase B
0.030
2.050
12.085
12.198
14.098
14.130
17.030

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_ms_process MRM Detection Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation & Extraction Sample->Extraction Cleanup Evaporation & Reconstitution Extraction->Cleanup LC LC Separation (C18 Column) Cleanup->LC MS Mass Spectrometer (Negative ESI) LC->MS Q1 Q1: Select Precursor (m/z 317.1) Q2 Q2: Fragment Ion (Collision Cell) Q1->Q2 Q3 Q3: Select Product (m/z 215.0) Q2->Q3 Det Detector Q3->Det

Caption: General experimental workflow for this compound analysis.

troubleshooting_workflow cluster_ms Mass Spectrometer Checks cluster_lc LC System Checks cluster_sample Sample & Method Checks start Low or No Signal Detected infuse Infuse Standard Directly into MS start->infuse check_prep Review Sample Prep Protocol start->check_prep check_tune Check Instrument Tuning & Calibration infuse->check_tune Signal Still Low check_leaks Inspect System for Leaks infuse->check_leaks Signal is OK (Problem is with LC) clean_source Clean Ion Source (Probe, Orifice) check_tune->clean_source check_mobile Prepare Fresh Mobile Phase check_leaks->check_mobile check_column Evaluate Column Performance check_mobile->check_column check_standard Prepare Fresh Standard Dilutions check_prep->check_standard check_method Verify MRM Method Parameters check_standard->check_method

Caption: Troubleshooting logic for low signal intensity issues.

biosynthesis_pathway cluster_pathway Simplified Biosynthesis of this compound EPA Eicosapentaenoic Acid (EPA) enzyme1 Lipoxygenase (LOX) EPA->enzyme1 HPETE 11(S)-HpEPE enzyme2 Glutathione Peroxidase (GPx) HPETE->enzyme2 HEPE This compound enzyme1->HPETE enzyme2->HEPE

References

Technical Support Center: Method Refinement for 11(S)-HEPE Analysis in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of 11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE) in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound in biological samples?

A1: The primary challenges include the low physiological concentrations of this compound, its susceptibility to oxidation and isomerization, and the presence of interfering substances in complex matrices like plasma, serum, and tissue.[1] These interferences, particularly phospholipids, can cause significant matrix effects, such as ion suppression, in LC-MS/MS analysis.[2]

Q2: What is the recommended storage procedure for biological samples intended for this compound analysis?

A2: To minimize degradation and artificial formation of this compound, samples should be processed promptly after collection. If immediate analysis is not possible, samples should be snap-frozen in liquid nitrogen and stored at -80°C. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the sample or extraction solvent is also recommended to prevent oxidation.[1]

Q3: Which sample preparation technique is better for this compound analysis: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A3: Both SPE and LLE are effective for extracting this compound. SPE is generally preferred for its high-throughput capabilities and ability to provide cleaner extracts by efficiently removing phospholipids and other interferences.[3][4] LLE, while potentially offering higher recovery, can be more labor-intensive and may co-extract more interfering substances. The choice of method often depends on the sample matrix, sample throughput requirements, and the desired level of sample purity.

Q4: How can I minimize the isomerization of this compound during sample preparation and analysis?

A4: Isomerization of polyunsaturated fatty acid metabolites can be induced by heat, light, and acidic conditions. To minimize this, it is crucial to keep samples on ice during preparation, protect them from light, and avoid harsh acidic conditions. Use of amber vials and minimizing the time samples are exposed to room temperature can also be beneficial.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Inefficient extraction from the biological matrix. Adsorption of the analyte to labware. Degradation of the analyte during sample processing.- Optimize the extraction solvent composition and pH for your specific matrix. - Consider using silanized glassware or low-adsorption polypropylene tubes. - Add an antioxidant (e.g., BHT) to the extraction solvent and keep samples cold. - Ensure the internal standard is added early in the workflow to account for losses.
High Matrix Effects (Ion Suppression/Enhancement) Co-elution of phospholipids or other matrix components with this compound.- Improve sample cleanup by using a more selective SPE sorbent or a multi-step extraction protocol. - Modify the LC gradient to achieve better chromatographic separation of this compound from interfering compounds. - Consider using a phospholipid removal plate or cartridge.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column contamination or degradation. Mismatch between the injection solvent and the mobile phase. Secondary interactions with the stationary phase.- Flush the column with a strong solvent or replace it if necessary. - Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase. - Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Inconsistent Retention Times Changes in mobile phase composition. Fluctuations in column temperature. Air bubbles in the LC system.- Prepare fresh mobile phase and ensure accurate mixing. - Use a column oven to maintain a stable temperature. - Purge the LC pumps to remove any trapped air.
High Background Noise in Mass Spectrometer Contamination of the ion source, transfer optics, or mass analyzer. Impurities in solvents or reagents.- Clean the ion source and other accessible components of the mass spectrometer. - Use high-purity, LC-MS grade solvents and reagents. - Incorporate a divert valve to direct the flow to waste during the early and late parts of the chromatographic run when the analyte is not eluting.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of 11-HEPE and the structurally similar 11-HETE in biological matrices. Note that specific values can vary depending on the exact methodology, instrumentation, and matrix.

Parameter 11-HEPE 11-HETE (as a proxy) Biological Matrix Reference
Recovery Not specified~85-95% (SPE)Tissue
LOD (Limit of Detection) Not specified0.0625 - 1 pg on columnPlasma
LOQ (Limit of Quantification) Not specified~0.25 - 0.70 ng on columnSerum
Intra-day Precision (%RSD) Not specified< 15%Serum
Inter-day Precision (%RSD) Not specified< 15%Serum
Accuracy Not specified85-115%Serum

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE) from Plasma/Serum

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment:

    • Thaw frozen plasma or serum samples on ice.

    • To 100 µL of sample, add 5 µL of an internal standard solution (e.g., a deuterated analog of this compound).

    • Add 300 µL of methanol containing an antioxidant (e.g., 0.1% BHT) to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dilute with 1 mL of acidified water (e.g., pH 3.5).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Wash with 1 mL of a low-percentage organic solvent (e.g., 15% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of methanol or another suitable organic solvent (e.g., ethyl acetate) into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Detailed Methodology for Liquid-Liquid Extraction (LLE) from Tissue Homogenate

This protocol is a general guideline and should be optimized for the specific tissue type.

  • Tissue Homogenization:

    • Weigh a small piece of frozen tissue (e.g., 50 mg) and place it in a homogenization tube with ceramic beads.

    • Add a suitable volume of cold buffer (e.g., PBS) and an antioxidant.

    • Homogenize the tissue using a bead beater or other homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout this process.

  • Protein Precipitation and Extraction:

    • To the tissue homogenate, add an internal standard.

    • Add a 2:1 (v/v) mixture of chloroform:methanol, vortex thoroughly, and incubate on ice for 30 minutes.

    • Add chloroform and water to induce phase separation, and vortex again.

  • Phase Separation:

    • Centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully collect the lower organic layer (chloroform layer) containing the lipids, avoiding the protein interface.

  • Evaporation and Reconstitution:

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Caption: Biosynthesis pathway of this compound from EPA.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Matrix (Plasma, Tissue) Biological Matrix (Plasma, Tissue) Addition of Internal Standard Addition of Internal Standard Biological Matrix (Plasma, Tissue)->Addition of Internal Standard Extraction (SPE or LLE) Extraction (SPE or LLE) Addition of Internal Standard->Extraction (SPE or LLE) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (SPE or LLE)->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

Caption: General experimental workflow for this compound analysis.

References

Addressing poor peak shape in 11(S)-HEPE chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a good starting point for an HPLC method for this compound analysis?

A typical starting point for the analysis of this compound and other eicosanoids is reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).

Typical Experimental Protocol:

ParameterRecommendation
Column C18 (e.g., Acquity UPLC BEH shield RP18, 1.7 µm, 150 x 2.1 mm)
Mobile Phase A Water with 0.1% acetic acid or 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid or 0.1% formic acid
Gradient Start with a low percentage of mobile phase B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration.[1]
Flow Rate 0.3 mL/min[1]
Column Temperature 35 °C
Injection Volume 5-10 µL
Sample Solvent Mobile phase A or a solvent with a weaker elution strength than the initial mobile phase conditions.

Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a common issue in the chromatography of acidic compounds like this compound.

G A Observe Peak Tailing B Potential Cause: Secondary Interactions A->B C Potential Cause: Column Overload A->C D Potential Cause: Poor Column Condition A->D E Solution: Adjust Mobile Phase pH B->E F Solution: Use a Different Stationary Phase B->F G Solution: Reduce Sample Concentration C->G H Solution: Decrease Injection Volume C->H I Solution: Flush or Replace Column D->I

Caption: A logical workflow for diagnosing and resolving peak tailing.

Detailed Troubleshooting Steps:

Potential CauseExplanationRecommended Solution
Secondary Interactions with Silanol Groups The carboxylic acid moiety of this compound can interact with residual free silanol groups on the silica-based C18 stationary phase. This strong interaction can delay the elution of a portion of the analyte molecules, causing tailing.Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic or acetic acid) will ensure the carboxylic acid group of this compound is fully protonated, reducing its interaction with silanol groups.[1] Use an End-Capped Column: Employ a column that is well end-capped to minimize the number of accessible free silanol groups.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.Reduce Sample Concentration: Dilute the sample and reinject. Decrease Injection Volume: Inject a smaller volume of the sample.
Poor Column Condition A contaminated or degraded column can exhibit poor peak shape.Flush the Column: Flush the column with a strong solvent to remove contaminants. Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.Optimize Tubing: Use shorter tubing with a smaller internal diameter where possible. Ensure all fittings are properly connected to minimize dead volume.

Q3: I am observing peak fronting for this compound. What could be the issue?

Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing for acidic analytes but can still occur.

G A Observe Peak Fronting B Potential Cause: Sample Overload A->B C Potential Cause: Sample Solvent Incompatibility A->C D Potential Cause: Column Collapse A->D E Solution: Reduce Sample Concentration B->E F Solution: Decrease Injection Volume B->F G Solution: Dissolve Sample in Mobile Phase C->G H Solution: Replace Column D->H

Caption: A decision tree for addressing peak fronting issues.

Detailed Troubleshooting Steps:

Potential CauseExplanationRecommended Solution
Sample Overload Injecting a sample that is too concentrated can lead to peak fronting.Reduce Sample Concentration: Dilute the sample. Decrease Injection Volume: Inject a smaller volume.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than the initial mobile phase, the analyte may travel through the beginning of the column too quickly, causing fronting.Use a Weaker Sample Solvent: Dissolve the sample in the initial mobile phase or a solvent with a lower elution strength.
Column Collapse or Void A physical degradation of the column packing material can create a void at the head of the column, leading to distorted peak shapes.Replace the Column: If a column void is suspected, the column should be replaced.

Q4: Can the mobile phase composition affect the peak shape of this compound?

Yes, the mobile phase composition is critical for achieving good peak shape for fatty acids like this compound.

Impact of Mobile Phase Additives on Peak Shape:

AdditiveConcentrationEffect on Peak Shape
Formic Acid 0.01 - 0.1%Suppresses the ionization of the carboxylic acid group, reducing interactions with free silanols and minimizing peak tailing.[1]
Acetic Acid 0.01 - 0.1%Similar to formic acid, it improves peak shape by protonating the analyte.[1]
Ammonium Acetate/Formate 5-10 mMCan be used as a buffer to control pH and may improve peak shape in some cases, especially for MS detection.

Q5: How does the chemical structure of this compound contribute to potential peak shape issues?

The structure of this compound contains functional groups that can lead to undesirable interactions with the stationary phase.

G cluster_0 This compound Molecule cluster_1 C18 Stationary Phase A { Carboxylic Acid (pKa ~4.8) |  Hydroxyl Group |  Unsaturated Carbon Chain} B { C18 Alkyl Chains |  Residual Silanol Groups (Si-OH)} A:f2->B:f0 Primary Hydrophobic Interaction (Good Retention) A:f0->B:f1 Secondary Interaction (Peak Tailing) (Ionic/H-bonding) A:f1->B:f1 Secondary Interaction (Peak Tailing) (H-bonding)

Caption: Potential interactions between this compound and a C18 stationary phase.

The key functional groups of this compound and their potential interactions are:

  • Carboxylic Acid Group: With a predicted pKa of around 4.8, this group can be deprotonated at neutral pH, leading to strong ionic interactions with any exposed, negatively charged silanol groups on the stationary phase. This is a primary cause of peak tailing.

  • Hydroxyl Group: The secondary alcohol group can participate in hydrogen bonding with surface silanols, also contributing to peak tailing.

  • Unsaturated Carbon Chain: The long, non-polar carbon chain is responsible for the primary retention mechanism on a C18 column through hydrophobic interactions.

References

Quality control measures for 11(S)-HEPE lipidomics studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of 11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE) lipidomics studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the experimental workflow, from sample handling to data analysis.

Pre-Analytical Stage: Sample Collection and Handling

Question: What are the best practices for collecting and storing biological samples to ensure the stability of this compound?

Answer: Proper sample collection and storage are critical to prevent the degradation of labile lipids like this compound. Key recommendations include:

  • Rapid Processing: Minimize the time between sample collection and processing or freezing.[1] For blood samples, plasma or serum should be separated from whole blood within one hour of collection.[2]

  • Low Temperatures: All processing steps, including centrifugation, should be performed at low temperatures (e.g., 4°C or on ice) to reduce enzymatic activity.[2][3]

  • Antioxidants: To prevent oxidation, consider adding antioxidants like butylated hydroxytoluene (BHT) to the collection tubes or during extraction.[3]

  • Storage Conditions: For long-term storage, samples should be kept at -80°C. It is crucial to avoid repeated freeze-thaw cycles as this can lead to lipid degradation.

  • Anticoagulant Choice: For plasma collection, EDTA is a commonly used anticoagulant. However, be aware that calcium-chelating anticoagulants can potentially affect the activity of certain calcium-dependent enzymes involved in lipid metabolism.

Question: How can I minimize pre-analytical variability in my lipidomics study?

Answer: Minimizing pre-analytical variability is essential for obtaining reliable and reproducible results. Key strategies include:

  • Standardized Protocols: Implement and strictly follow standardized operating procedures (SOPs) for all sample collection, processing, and storage steps.

  • Patient/Subject Preparation: For clinical studies, factors such as fasting status, diet, and medication can influence lipid profiles and should be controlled and documented.

  • Consistent Sample Matrix: Ensure that the sample matrix (e.g., plasma, serum, tissue) is consistent across all study groups.

  • Quality Control Samples: Incorporate pooled quality control (QC) samples, created by combining a small aliquot from each study sample, to monitor the overall process variability.

Analytical Stage: Sample Preparation and LC-MS/MS Analysis

Question: What is the recommended method for extracting this compound from biological samples?

Answer: Solid-phase extraction (SPE) is a widely used and effective method for extracting eicosanoids, including this compound, from complex biological matrices. A detailed protocol is provided in the "Experimental Protocols" section below. Liquid-liquid extraction (LLE) is another common technique. The choice of method may depend on the sample volume and the desired purity of the extract.

Question: I am observing high background noise in my LC-MS/MS analysis. What are the possible causes and solutions?

Answer: High background noise can originate from various sources. Here’s a troubleshooting guide:

  • Contaminated Solvents or Reagents: Use only high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases regularly.

  • Sample Matrix Effects: The co-elution of other matrix components can suppress or enhance the ionization of this compound. Optimize the chromatographic separation to better resolve the analyte from interfering compounds. A divert valve can be used to direct the early and late eluting, non-target compounds to waste instead of the mass spectrometer.

  • Contaminated LC-MS System: Contaminants can accumulate in the injector, tubing, column, and ion source. Regularly flush the system with appropriate cleaning solutions.

  • Leaching from Plastics: Avoid using plastic containers or pipette tips that may leach plasticizers or other contaminants. Use glassware whenever possible.

Question: My this compound peak shape is poor (e.g., tailing, fronting, or split). How can I improve it?

Answer: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample.

  • Column Contamination or Degradation: The accumulation of matrix components on the column can cause peak tailing or splitting. Flush the column or, if necessary, replace it.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly affect peak shape. Ensure the mobile phase is optimized for the analyte and column chemistry.

  • Injection Solvent Mismatch: The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.

Question: I am experiencing low recovery of this compound during sample preparation. What can I do?

Answer: Low recovery can be due to several factors during the extraction process:

  • Incomplete Elution from SPE Cartridge: Ensure the elution solvent is strong enough to completely elute this compound from the SPE sorbent. You may need to test different solvents or increase the elution volume.

  • Analyte Degradation: this compound is susceptible to oxidation. Work quickly, keep samples on ice, and consider adding an antioxidant to your solvents.

  • Adsorption to Surfaces: Lipids can adsorb to plastic and glass surfaces. Using silanized glassware can help minimize this issue.

  • Improper pH: The pH of the sample and wash solutions during SPE is crucial for efficient retention and elution. Ensure the pH is optimized for this compound.

Post-Analytical Stage: Data Processing and Quality Control

Question: How should I use internal standards in my this compound analysis?

Answer: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is highly recommended for accurate quantification. The SIL-IS should be added to the sample at the very beginning of the sample preparation process to account for analyte loss during extraction and for variations in ionization efficiency in the mass spectrometer.

Question: What types of quality control samples should I include in my analytical run?

Answer: A robust QC strategy is essential for ensuring the quality and reproducibility of your data. Your analytical batch should include:

  • Blank Samples: A solvent blank and a matrix blank (an extract of the same biological matrix without the analyte) should be run to assess for background contamination and carryover.

  • Calibration Standards: A series of calibration standards of known this compound concentrations should be prepared in the same matrix as the samples to generate a calibration curve for quantification.

  • Pooled Quality Control (QC) Samples: As mentioned earlier, pooled QC samples should be injected periodically throughout the analytical run (e.g., every 10-12 study samples) to monitor the stability and performance of the LC-MS/MS system. The coefficient of variation (%CV) of the this compound concentration in the pooled QC samples should be monitored.

Data Presentation: Method Validation Parameters for this compound Analysis

The following tables summarize typical quantitative data for a validated LC-MS/MS method for this compound analysis. These values should be established and verified in your own laboratory.

Table 1: Recovery and Matrix Effect

ParameterAcceptance CriteriaTypical Performance
Recovery 80 - 120%85 - 110%
Matrix Effect 85 - 115%90 - 110%

Table 2: Linearity and Sensitivity

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Linear Range Dependent on expected sample concentrations1 - 1000 pg/mL
Limit of Detection (LOD) S/N ≥ 3~0.5 pg/mL
Limit of Quantification (LOQ) S/N ≥ 10~1 pg/mL

Table 3: Precision and Accuracy

ParameterQC LevelAcceptance Criteria (%CV / %Bias)Typical Performance (%CV / %Bias)
Intra-day Precision Low, Mid, High≤ 15%< 10%
Inter-day Precision Low, Mid, High≤ 15%< 12%
Accuracy Low, Mid, HighWithin ± 15% of nominal valueWithin ± 10% of nominal value

Experimental Protocols

Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol provides a detailed methodology for the extraction of this compound from human plasma using a polymeric reversed-phase SPE cartridge.

Materials:

  • Polymeric reversed-phase SPE cartridges (e.g., 30 mg/1 mL)

  • Human plasma (with EDTA as anticoagulant)

  • This compound-d4 internal standard (IS) solution (in ethanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 500 µL of plasma in a glass tube, add 10 µL of this compound-d4 IS solution.

    • Vortex for 10 seconds.

    • Add 1.5 mL of methanol, vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean glass tube.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the this compound and IS with 1 mL of acetonitrile.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_pre_analytical Pre-Analytical Stage cluster_analytical Analytical Stage cluster_post_analytical Post-Analytical Stage SampleCollection Sample Collection (e.g., Plasma) AddIS Addition of Internal Standard SampleCollection->AddIS Spike with SIL-IS ProteinPrecipitation Protein Precipitation AddIS->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) ProteinPrecipitation->SPE Load Supernatant Elution Elution SPE->Elution DryDown Dry Down & Reconstitution Elution->DryDown LCMS LC-MS/MS Analysis DryDown->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification QC_Assessment Quality Control Assessment Quantification->QC_Assessment HEPE_Signaling_Pathway cluster_synthesis This compound Synthesis cluster_signaling Downstream Signaling cluster_cellular_response Cellular Response EPA Eicosapentaenoic Acid (EPA) LOX Lipoxygenase (LOX) EPA->LOX HEPE This compound LOX->HEPE Receptor G-Protein Coupled Receptor (e.g., GPR119) HEPE->Receptor Binds to AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates AntiInflammatory Anti-inflammatory Effects CREB->AntiInflammatory InsulinSecretion Enhanced Insulin Secretion CREB->InsulinSecretion Troubleshooting_Logic cluster_symptoms Symptom cluster_causes Potential Cause cluster_solutions Solution Start Problem Identified HighBackground High Background Noise Start->HighBackground PoorPeakShape Poor Peak Shape Start->PoorPeakShape LowRecovery Low Recovery Start->LowRecovery Contamination System/Solvent Contamination HighBackground->Contamination MatrixEffects Matrix Effects HighBackground->MatrixEffects PoorPeakShape->MatrixEffects ColumnIssues Column Overload/Degradation PoorPeakShape->ColumnIssues MobilePhaseIssues Inappropriate Mobile Phase PoorPeakShape->MobilePhaseIssues SPE_Issues SPE Inefficiency LowRecovery->SPE_Issues Degradation Analyte Degradation LowRecovery->Degradation CleanSystem Clean System / Use Fresh Solvents Contamination->CleanSystem OptimizeChroma Optimize Chromatography MatrixEffects->OptimizeChroma DiluteSample Dilute Sample / Replace Column ColumnIssues->DiluteSample AdjustMobilePhase Adjust Mobile Phase Composition MobilePhaseIssues->AdjustMobilePhase OptimizeSPE Optimize SPE Protocol SPE_Issues->OptimizeSPE UseAntioxidant Use Antioxidants / Work on Ice Degradation->UseAntioxidant

References

Validation & Comparative

Validating the Anti-inflammatory Activity of 11(S)-HEPE in Cell Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anti-inflammatory activity of 11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE), a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). As interest in the therapeutic potential of lipid mediators in resolving inflammation grows, rigorous in vitro validation is a critical first step in the drug discovery pipeline. This document outlines key experimental protocols and presents a comparative analysis of this compound with the well-established anti-inflammatory drug, dexamethasone.

While direct quantitative comparative data for this compound is emerging, this guide synthesizes available information on hydroxyeicosapentaenoic acids (HEPEs) to provide a robust starting point for researchers. The experimental designs detailed below are intended to enable the generation of head-to-head comparative data to definitively position this compound within the landscape of anti-inflammatory compounds.

Data Presentation: Comparative Anti-inflammatory Activity

The following tables summarize the expected and known inhibitory activities of HEPEs and dexamethasone on key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cell models, such as murine RAW 264.7 cells. It is important to note that specific IC50 values for this compound are not widely published and require experimental determination.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell ModelStimulantIC50 (µM)Reference Compound (IC50, µM)
This compoundRAW 264.7LPS (1 µg/mL)Data not availableL-NMMA (positive control)
DexamethasoneRAW 264.7LPS (1 µg/mL)~10-50 (literature values vary)L-NMMA (positive control)

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineCell ModelStimulant% Inhibition (Concentration)IC50 (µM)
This compound TNF-αRAW 264.7LPS (1 µg/mL)Data not availableData not available
IL-6RAW 264.7LPS (1 µg/mL)Data not availableData not available
Dexamethasone TNF-αRAW 264.7LPS (1 µg/mL)Significant inhibition reported~0.1-1 (literature values vary)
IL-6RAW 264.7LPS (1 µg/mL)Significant inhibition reported~0.01-0.1 (literature values vary)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for assessing anti-inflammatory responses in vitro.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate well plates and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound, dexamethasone, or vehicle control for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO production).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After the treatment period, collect 50 µL of cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Collect cell culture supernatants after the treatment period.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate solution, and finally a stop solution.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Western Blot for NF-κB Signaling Pathway Analysis

This technique is used to assess the activation of the NF-κB signaling pathway by measuring the phosphorylation of key proteins like p65.

  • Procedure:

    • After a shorter stimulation period (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

    • Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65 (Ser536) and total p65.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways

The proposed anti-inflammatory mechanism of HEPEs involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which can in turn inhibit the pro-inflammatory NF-κB signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 11(S)-HEPE_in This compound PPAR PPAR 11(S)-HEPE_in->PPAR Activation IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation PPAR->NFkB_nuc Inhibition NFkB_IkB->NFkB Release Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for validating the anti-inflammatory activity of this compound in a cell-based model.

G cluster_0 Phase 1: Cell Preparation cluster_1 Phase 2: Treatment & Stimulation cluster_2 Phase 3: Endpoint Analysis A Seed RAW 264.7 cells B Overnight Incubation (Adhesion) A->B C Pre-treat with this compound, Dexamethasone, or Vehicle B->C D Stimulate with LPS C->D E Collect Supernatant D->E F Lyse Cells D->F G Griess Assay (NO) E->G H ELISA (TNF-α, IL-6) E->H I Western Blot (p-p65) F->I

Caption: Experimental workflow for in vitro validation.

A Comparative Guide to Immunoassay and LC-MS/MS Methods for the Quantification of 11(S)-HEPE

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of bioactive lipids is crucial for understanding their roles in physiological and pathological processes. 11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE), an oxygenated metabolite of eicosapentaenoic acid (EPA), is a key mediator in various biological pathways, including inflammation resolution. Researchers, scientists, and drug development professionals require robust and reliable analytical methods to measure its concentration in biological matrices. The two most prevalent techniques for this purpose are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.

Methodology Overview

Immunoassay (ELISA): This technique relies on the highly specific binding between an antibody and its target antigen, in this case, this compound. In a typical competitive ELISA format, a known amount of labeled this compound competes with the this compound in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. While generally offering high throughput and ease of use, immunoassays can be susceptible to cross-reactivity with structurally similar molecules, potentially affecting specificity.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method combines the physical separation capabilities of liquid chromatography with the highly sensitive and specific mass analysis of mass spectrometry.[3] Samples are first injected into an HPLC system where this compound is separated from other matrix components. The analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected based on its unique mass-to-charge ratio. This technique is considered the gold standard for specificity and accuracy in quantitative bioanalysis.[4]

Performance Characteristics: A Comparative Summary

The choice between immunoassay and LC-MS/MS often depends on a trade-off between throughput, specificity, and cost. The following table summarizes the typical performance characteristics of each method for the analysis of eicosanoids like this compound.

Performance ParameterImmunoassay (ELISA)LC-MS/MS
Limit of Quantification (LOQ) Typically in the low ng/mL to high pg/mL rangeCan achieve low pg/mL to high fg/mL range[2]
Linearity (Dynamic Range) Narrower, typically 2-3 orders of magnitudeWider, often spanning 3-5 orders of magnitude
Precision (CV%) Intra-assay: 5-10%; Inter-assay: 10-15%Intra- and Inter-assay: <15%
Accuracy / Recovery 80-120%, can be affected by matrix effects and cross-reactivity85-115%, generally less prone to matrix interference with proper sample prep
Specificity Prone to cross-reactivity with structurally similar eicosanoidsVery high, distinguishes between isomers based on chromatography and specific mass transitions
Throughput High (multiple 96-well plates per day)Lower (typically minutes per sample)
Cost per Sample LowerHigher
Method Development Time Shorter (if commercial kits are available)Longer and more complex
Required Expertise MinimalSpecialized training required

Experimental Workflow Comparison

The operational workflows for immunoassay and LC-MS/MS differ significantly in complexity and instrumentation. The following diagram illustrates the key steps involved in each process, from sample preparation to final data analysis.

G cluster_IA Immunoassay (ELISA) Workflow cluster_LCMS LC-MS/MS Workflow IA_Start Sample Collection (e.g., Plasma, Serum) IA_Prep Sample Dilution & Addition to Plate IA_Start->IA_Prep IA_Inc1 Incubation with Antibody & Tracer IA_Prep->IA_Inc1 IA_Wash1 Plate Washing IA_Inc1->IA_Wash1 IA_Substrate Substrate Addition IA_Wash1->IA_Substrate IA_Inc2 Color Development IA_Substrate->IA_Inc2 IA_Stop Stop Reaction IA_Inc2->IA_Stop IA_Read Read Plate (Spectrophotometer) IA_Stop->IA_Read IA_Calc Data Analysis (Standard Curve) IA_Read->IA_Calc LCMS_Start Sample Collection (e.g., Plasma, Serum) LCMS_Spike Spike with Internal Standard LCMS_Start->LCMS_Spike LCMS_Extract Solid Phase Extraction (SPE) LCMS_Spike->LCMS_Extract LCMS_Dry Evaporation & Reconstitution LCMS_Extract->LCMS_Dry LCMS_Inject LC Injection LCMS_Dry->LCMS_Inject LCMS_Sep Chromatographic Separation LCMS_Inject->LCMS_Sep LCMS_Ion Ionization (ESI) LCMS_Sep->LCMS_Ion LCMS_MS Tandem Mass Spectrometry (MS/MS) LCMS_Ion->LCMS_MS LCMS_Calc Data Analysis (Peak Integration) LCMS_MS->LCMS_Calc

References

A Comparative Analysis of 11(S)-HEPE and 15-HEPE Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the bioactivities of two key eicosapentaenoic acid (EPA) metabolites: 11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE) and 15-hydroxyeicosapentaenoic acid (15-HEPE). This document summarizes current quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further investigation and drug discovery efforts.

Introduction

This compound and 15-HEPE are hydroxyeicosapentaenoic acids derived from the oxygenation of EPA by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. These lipid mediators are increasingly recognized for their roles in modulating inflammatory responses and other cellular processes. While both molecules exhibit anti-inflammatory properties, their specific bioactivities and mechanisms of action can differ, making a direct comparison essential for targeted therapeutic development. This guide aims to provide a clear, data-driven comparison of this compound and 15-HEPE.

Data Presentation: A Quantitative Comparison

Bioactivity MetricThis compound15-HEPECitation
Anti-inflammatory Activity
Inhibition of 5-Lipoxygenase (5-LOX)Data not availableIC₅₀: 12 µM[1]
Inhibition of fMLP-induced Neutrophil AggregationData not availableIC₅₀: 4.7 µM[2]
Receptor Interaction
Peroxisome Proliferator-Activated Receptor γ (PPARγ) ActivationCorrelated with anti-inflammatory effects, but direct binding affinity not quantified.Binds to and activates PPARγ, inhibiting mast cell degranulation.[3]
Effect on Inflammatory Mediators
Leukotriene ProductionData not availableInhibits the formation of pro-inflammatory leukotrienes.[1]
Cytokine ProductionCorrelated with disease activity scores in psoriatic arthritis, suggesting a role in modulating cytokine levels.Markedly inhibits the formation of pro-inflammatory cytokines such as TNF-α, IL-2, IL-6, and IFN-γ.[1]

Signaling Pathways and Mechanisms of Action

Both this compound and 15-HEPE are metabolites of EPA and are involved in the complex network of inflammatory signaling. Their mechanisms of action, while not fully elucidated for this compound, appear to converge on key inflammatory pathways.

Biosynthesis of this compound and 15-HEPE

The biosynthesis of these molecules from EPA is a critical first step in their biological function.

EPA Eicosapentaenoic Acid (EPA) LOX Lipoxygenases (LOX) EPA->LOX COX Cyclooxygenases (COX) EPA->COX HEPE_11 This compound LOX->HEPE_11 HEPE_15 15-HEPE LOX->HEPE_15 COX->HEPE_11 COX->HEPE_15

Biosynthesis of this compound and 15-HEPE from EPA.
Anti-inflammatory Signaling of 15-HEPE

15-HEPE has been shown to exert its anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory mediators and activation of anti-inflammatory pathways.

HEPE_15 15-HEPE LOX_5 5-Lipoxygenase (5-LOX) HEPE_15->LOX_5 Inhibits Cytokines Pro-inflammatory Cytokines HEPE_15->Cytokines Inhibits PPARg PPARγ HEPE_15->PPARg Activates Leukotrienes Pro-inflammatory Leukotrienes LOX_5->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Cytokines->Inflammation Mast_Cell Mast Cell Degranulation PPARg->Mast_Cell Inhibits Mast_Cell->Inflammation

Anti-inflammatory signaling pathways of 15-HEPE.

Experimental Protocols

To facilitate a direct and robust comparison of this compound and 15-HEPE, standardized experimental protocols are crucial. The following section outlines key in vitro assays.

Proposed Experimental Workflow for Comparative Analysis

This workflow outlines a systematic approach to directly compare the bioactivities of this compound and 15-HEPE.

Start Start: Obtain high-purity This compound and 15-HEPE Assay1 PPARγ Activation Assay Start->Assay1 Assay2 Leukotriene Production Assay Start->Assay2 Assay3 Cytokine Production Assay Start->Assay3 Assay4 NF-κB Inhibition Assay Start->Assay4 Analysis Comparative Data Analysis (IC₅₀ / EC₅₀ determination) Assay1->Analysis Assay2->Analysis Assay3->Analysis Assay4->Analysis Conclusion Conclusion on relative bioactivity and potency Analysis->Conclusion

Proposed workflow for comparative bioactivity analysis.
PPARγ Activation Assay (in vitro)

Objective: To determine and compare the ability of this compound and 15-HEPE to activate the PPARγ receptor.

Principle: This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of a PPARγ response element (PPRE). Activation of PPARγ by a ligand leads to the expression of the reporter gene, which can be quantified.

Methodology:

  • Cell Culture: Maintain a suitable reporter cell line (e.g., HEK293T cells co-transfected with a PPARγ expression vector and a PPRE-luciferase reporter vector) in appropriate culture conditions.

  • Treatment: Seed cells in a 96-well plate. After 24 hours, treat the cells with a range of concentrations of this compound and 15-HEPE (e.g., 0.01 µM to 100 µM). Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize luciferase activity to a control protein (e.g., total protein concentration or a co-transfected Renilla luciferase). Plot the dose-response curves and determine the EC₅₀ value for each compound.

Leukotriene Production Assay (in vitro)

Objective: To compare the inhibitory effects of this compound and 15-HEPE on the production of pro-inflammatory leukotrienes.

Principle: This assay measures the amount of leukotrienes (e.g., LTB₄) released from inflammatory cells (e.g., neutrophils) upon stimulation. The inhibitory effect of the test compounds is then quantified.

Methodology:

  • Cell Isolation: Isolate human peripheral blood neutrophils.

  • Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of this compound and 15-HEPE for 15-30 minutes.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent such as calcium ionophore A23187 or zymosan to induce leukotriene production.

  • Sample Collection: After a defined incubation period (e.g., 15 minutes), stop the reaction and collect the cell supernatant.

  • Quantification: Measure the concentration of LTB₄ in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition of LTB₄ production for each concentration of the test compounds and determine the IC₅₀ values.

Cytokine Production Assay (in vitro)

Objective: To assess and compare the effects of this compound and 15-HEPE on the production of pro-inflammatory cytokines.

Principle: This assay measures the levels of cytokines (e.g., TNF-α, IL-6) released from immune cells (e.g., macrophages or peripheral blood mononuclear cells - PBMCs) following stimulation.

Methodology:

  • Cell Culture: Culture human monocytic cell line (e.g., THP-1) and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Treatment: Pre-treat the differentiated macrophages with different concentrations of this compound and 15-HEPE for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce cytokine production.

  • Sample Collection: After 24 hours of stimulation, collect the cell culture supernatant.

  • Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis: Determine the IC₅₀ values for the inhibition of each cytokine by this compound and 15-HEPE.

NF-κB Inhibition Assay (in vitro)

Objective: To investigate and compare the inhibitory effects of this compound and 15-HEPE on the NF-κB signaling pathway.

Principle: This assay can be performed using a reporter gene assay or by measuring the phosphorylation of key proteins in the NF-κB pathway (e.g., IκBα, p65).

Methodology (Reporter Gene Assay):

  • Cell Culture and Transfection: Use a cell line (e.g., HEK293) stably or transiently transfected with an NF-κB-responsive luciferase reporter construct.

  • Treatment: Pre-treat the cells with various concentrations of this compound and 15-HEPE for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator such as TNF-α or LPS.

  • Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), measure luciferase activity as described in the PPARγ activation assay.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB-dependent luciferase activity and determine the IC₅₀ values.

Conclusion and Future Directions

The available evidence strongly suggests that 15-HEPE is a potent anti-inflammatory mediator with well-defined mechanisms of action, including the inhibition of 5-LOX and activation of PPARγ. While this compound is also implicated in anti-inflammatory processes, a significant gap exists in the quantitative understanding of its bioactivity and a direct comparison with 15-HEPE.

To advance the field, future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of this compound and 15-HEPE using standardized in vitro and in vivo models.

  • Quantitative Analysis of this compound: Determining the IC₅₀ and EC₅₀ values of this compound in a range of anti-inflammatory and receptor activation assays.

  • Mechanism of Action of this compound: Elucidating the specific signaling pathways and molecular targets of this compound.

  • In Vivo Studies: Validating the in vitro findings in relevant animal models of inflammatory diseases.

By systematically addressing these knowledge gaps, the scientific community can gain a clearer understanding of the distinct and overlapping roles of these important lipid mediators, paving the way for the development of novel and targeted anti-inflammatory therapies.

References

Confirming the Structure of 11(S)-HEPE: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

The precise structural elucidation of bioactive lipids is paramount for understanding their physiological roles and for the development of targeted therapeutics. 11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE) is an eicosanoid, a signaling molecule derived from the oxidation of polyunsaturated fatty acids, which plays a role in various biological processes.[1][2] Confirming the exact structure, including the position of the hydroxyl group and the stereochemistry, is a significant analytical challenge due to the presence of numerous isomers with identical mass.[3] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful tool for this purpose.[2][4]

This guide provides a comparative overview of the use of high-resolution mass spectrometry for the structural confirmation of this compound, supported by experimental data and protocols.

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry offers high mass accuracy, enabling the determination of the elemental composition of a molecule and its fragments. For a molecule like this compound, this allows for the confident assignment of the molecular formula from the precursor ion. When coupled with tandem mass spectrometry (MS/MS), HRMS provides detailed structural information through the analysis of fragmentation patterns.

In a typical LC-MS/MS experiment, this compound is first separated from other lipids by liquid chromatography and then ionized, usually by electrospray ionization (ESI) in negative ion mode. The resulting precursor ion ([M-H]⁻) is then isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure, including the position of the hydroxyl group.

Fragmentation Pattern of this compound

The fragmentation of monohydroxyeicosatetraenoic acids (HETEs), which are structurally analogous to HEPEs, has been studied in detail. The primary fragmentation pathways involve cleavage alpha to the hydroxyl group and losses of water (H₂O) and carbon dioxide (CO₂). For this compound (molecular weight: 318.47 g/mol ), the expected precursor ion in negative mode ESI would be at m/z 317. The fragmentation of this ion will yield specific product ions that are indicative of the hydroxyl group at the C11 position.

Parameter Value Description
Molecular Formula C₂₀H₃₀O₃
Exact Mass 318.2195
Precursor Ion [M-H]⁻ m/z 317.2122The deprotonated molecule observed in negative ion mode.
Key Fragment Ion 1 m/z 215Resulting from cleavage at the C10-C11 bond, alpha to the hydroxyl group.
Key Fragment Ion 2 m/z 167Further fragmentation of the m/z 215 ion.
Other Diagnostic Ions m/z 299Loss of water ([M-H-H₂O]⁻) from the precursor ion.
Comparison with Alternative Analytical Techniques

While LC-HRMS/MS is a powerful technique, other methods can also be employed for the structural elucidation of eicosanoids.

Technique Principle Advantages Disadvantages
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high accuracy, enabling elemental composition determination and structural analysis through fragmentation.High sensitivity and selectivity, suitable for complex mixtures, provides detailed structural information.Does not directly provide stereochemical information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate the complete chemical structure, including stereochemistry.Provides unambiguous structural and stereochemical information.Requires relatively large amounts of pure sample, lower sensitivity compared to MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and detects them by mass spectrometry.Excellent chromatographic resolution for volatile compounds.Requires chemical derivatization to increase the volatility of eicosanoids, which can be time-consuming and may introduce artifacts.

Experimental Protocols

Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE) of Eicosanoids

This protocol is suitable for the extraction of eicosanoids like this compound from biological fluids (e.g., plasma, cell culture media).

  • Sample Acidification: Acidify the sample to pH ~3.5 with a dilute acid (e.g., 0.1 M HCl).

  • Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., 11(S)-HETE-d8) to the sample to correct for extraction efficiency and instrument response variability.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by acidified water (pH 3.5).

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.

  • Elution: Elute the eicosanoids from the cartridge with methanol or another suitable organic solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-HRMS/MS Analysis of this compound
  • Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal separation.

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 30% B to 95% B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometer: A Q-Exactive, Orbitrap, or similar high-resolution mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Capillary Voltage: -3.0 kV.

    • Sheath Gas Flow Rate: 35 arbitrary units.

    • Auxiliary Gas Flow Rate: 10 arbitrary units.

    • Scan Mode: Full scan MS followed by data-dependent MS/MS (dd-MS2) or parallel reaction monitoring (PRM).

    • Full Scan MS Resolution: 70,000.

    • MS/MS Resolution: 17,500.

    • Collision Energy: Normalized collision energy (NCE) of 20-30.

    • Inclusion List: Include the m/z of the [M-H]⁻ ion of this compound (317.2122) in the inclusion list for targeted fragmentation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Sample Biological Sample Spike Spike Internal Standard Sample->Spike SPE Solid-Phase Extraction Spike->SPE Dry Dry & Reconstitute SPE->Dry LC UHPLC Separation Dry->LC MS HRMS (Full Scan) LC->MS MSMS HRMS/MS (Fragmentation) MS->MSMS Mass_Accuracy Accurate Mass Confirmation MSMS->Mass_Accuracy Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Accuracy->Fragmentation_Analysis Confirmation Structural Confirmation Fragmentation_Analysis->Confirmation

Caption: Experimental workflow for this compound structural confirmation.

fragmentation_pathway cluster_fragments Key Fragments Precursor This compound [M-H]⁻ m/z 317.2122 Frag1 Fragment 1 m/z 215 Precursor->Frag1 α-cleavage Frag3 [M-H-H₂O]⁻ m/z 299 Precursor->Frag3 - H₂O Frag2 Fragment 2 m/z 167 Frag1->Frag2 Further fragmentation

Caption: Key fragmentation pathways of this compound in MS/MS.

References

A Comparative Guide to 11(S)-HEPE and 11-HETE: Functions, Signaling, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological functions, signaling pathways, and experimental data related to 11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE) and 11-hydroxyeicosatetraenoic acid (11-HETE), a metabolite of arachidonic acid. While both are lipid mediators, emerging evidence suggests they possess distinct and often opposing roles, particularly in the context of inflammation and cellular signaling.

Functional Overview

This compound: An Anti-Inflammatory Mediator Derived from EPA

This compound is a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). It is increasingly recognized for its potential anti-inflammatory and pro-resolving properties. Studies suggest that HEPEs, as a class, contribute to the beneficial effects of dietary omega-3 fatty acid supplementation. A mixture of HEPEs, including 11-HEPE, has been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages[1]. While the specific receptor for this compound has not been definitively identified, GPR120, a known receptor for omega-3 fatty acids, is a potential candidate that mediates anti-inflammatory signals[2][3][4][5]. In psoriatic arthritis, levels of 11-HEPE, along with other EPA-derived lipids, were found to be correlated with disease activity, suggesting a role in the complex regulation of inflammation.

11-HETE: A Pro-Inflammatory and Pro-Hypertrophic Arachidonic Acid Metabolite

In contrast, 11-HETE is derived from the omega-6 fatty acid arachidonic acid (AA). It is generally considered a pro-inflammatory mediator and has been linked to conditions such as obesity and cardiovascular disease. The biological activities of 11-HETE can be stereospecific. While cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes predominantly produce the 11(R)-enantiomer, the 11(S)-enantiomer is often associated with non-enzymatic lipid peroxidation, a marker of oxidative stress. Notably, both enantiomers have been shown to induce cellular hypertrophy in cardiomyocytes, with 11(S)-HETE exhibiting a more potent effect. The G protein-coupled receptor GPR31 has been identified as a receptor for 12(S)-HETE, a structurally similar compound, and is implicated in pro-inflammatory and pro-proliferative signaling pathways that may also be relevant for 11-HETE.

Quantitative Data Comparison

The following tables summarize the available quantitative data comparing the effects of this compound and 11-HETE. Direct comparative studies are limited; therefore, data is presented from individual studies to highlight their distinct potencies and effects.

Table 1: Comparative Effects on Cardiomyocyte Hypertrophy

Parameter11(S)-HETE (20 µM)11(R)-HETE (20 µM)Reference
Hypertrophic Markers (mRNA fold change vs. control)
Atrial Natriuretic Peptide (ANP)↑ 231%Not significant
β-Myosin Heavy Chain (β-MHC)↑ 499%Not significant
CYP Enzyme Expression (Protein fold change vs. control)
CYP1B1↑ 186%↑ 156%
CYP4F2↑ 153%↑ 126%
CYP4A11↑ 152%↑ 141%
CYP1B1 Catalytic Activity (% of control)
10 nM↑ 107%Not significant
20 nM↑ 119%Not significant
40 nM↑ 136%↑ 87%
100 nM↑ 183%↑ 145%

Table 2: Comparative Effects on Inflammation

ParameterThis compound (as part of a mixture)11-HETEReference
Pro-inflammatory Cytokine Expression (mRNA)
iNOS↓ at 1 µMPro-inflammatory
TNF-α↓ at 1 µMPro-inflammatory
IL-1β↓ at 1 µMPro-inflammatory
IL-6↓ at 1 µMPro-inflammatory

Signaling Pathways

The signaling pathways of this compound and 11-HETE appear to be distinct, reflecting their opposing biological functions.

This compound Signaling Pathway (Putative)

This compound, as an omega-3 fatty acid metabolite, is thought to exert its anti-inflammatory effects through activation of GPR120. This receptor is coupled to Gαq/11, and its activation can lead to the inhibition of pro-inflammatory signaling cascades such as the NF-κB pathway.

11S_HEPE_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 11S_HEPE This compound GPR120 GPR120 11S_HEPE->GPR120 Binds Gaq11 Gαq/11 GPR120->Gaq11 Activates PLC PLC Gaq11->PLC Activates IKK IKK PLC->IKK Inhibits NFkB_Inhibition NF-κB Pathway Inhibition IKK->NFkB_Inhibition Anti_inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_inflammatory

Putative signaling pathway of this compound.

11-HETE Signaling Pathway

11-HETE is believed to signal through G protein-coupled receptors like GPR31. This interaction can activate downstream pro-inflammatory and pro-hypertrophic pathways, including the MAPK/ERK and NF-κB signaling cascades.

11_HETE_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 11_HETE 11-HETE GPR31 GPR31 11_HETE->GPR31 Binds Gai Gαi GPR31->Gai Activates MEK MEK Gai->MEK Activates NFkB_Activation NF-κB Pathway Activation Gai->NFkB_Activation ERK ERK MEK->ERK Activates ERK->NFkB_Activation Pro_inflammatory Pro-inflammatory & Pro-hypertrophic Effects NFkB_Activation->Pro_inflammatory

Signaling pathway of 11-HETE.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and 11-HETE.

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the cytotoxicity of the compounds on cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or 11-HETE (e.g., 2.5, 5, 10, and 20 µM) for 24 hours. Include a vehicle control (e.g., ethanol or DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with this compound or 11-HETE Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT Solubilize Add solubilization solution Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate cell viability Measure_Absorbance->Analyze_Data

Workflow for the MTT cell viability assay.
Gene Expression Analysis (RT-PCR)

This protocol is used to quantify changes in the expression of specific genes, such as hypertrophic markers, in response to treatment.

  • Cell Treatment and RNA Extraction: Treat cells with the compounds of interest as described above. Following treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR: Perform real-time PCR using gene-specific primers for the target genes (e.g., ANP, β-MHC) and a reference gene (e.g., GAPDH). Use a SYBR Green-based detection method.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.

Protein Expression Analysis (Western Blot)

This protocol is used to detect and quantify changes in the levels of specific proteins, such as CYP enzymes.

  • Cell Lysis and Protein Quantification: After treatment, lyse the cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for the target proteins (e.g., CYP1B1, CYP4F2) and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target protein to the loading control.

Western_Blot_Workflow Lysis Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Workflow for Western blot analysis.
Cytokine Release Assay (ELISA)

This protocol is used to measure the concentration of cytokines released into the cell culture medium.

  • Cell Stimulation: Seed cells in a culture plate and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of different concentrations of this compound or 11-HETE.

  • Supernatant Collection: After the desired incubation period, collect the cell culture supernatants.

  • ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to a standard curve generated with known concentrations of the cytokine.

Conclusion

The available evidence strongly suggests that this compound and 11-HETE play contrasting roles in cellular physiology. This compound, derived from the omega-3 fatty acid EPA, exhibits anti-inflammatory potential, likely through GPR120-mediated signaling pathways. In contrast, 11-HETE, an arachidonic acid metabolite, is associated with pro-inflammatory and pro-hypertrophic responses, with its S-enantiomer showing particular potency in inducing cellular hypertrophy. This comparative guide highlights the importance of understanding the distinct biological activities of these lipid mediators for researchers and professionals in drug development, particularly in the fields of inflammation, cardiovascular disease, and metabolic disorders. Further research is warranted to fully elucidate the specific receptors and signaling pathways of this compound and to obtain direct quantitative comparisons of its functional antagonism to the pro-inflammatory actions of 11-HETE.

References

Safety Operating Guide

Navigating the Safe Disposal of 11(S)-HEPE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized bioactive lipids like 11(S)-hydroxyeicosapentaenoic acid (11(S)-HEPE) are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, fostering a culture of safety and responsible chemical management.

Essential Safety and Disposal Plan

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to conduct a thorough risk assessment. Always wear appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat or chemical-resistant apron

Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step 2: Waste Segregation and Containment

Proper segregation of chemical waste is critical.[4][5] this compound waste, including any unused solutions and contaminated materials, should be collected in a designated, properly labeled, and sealed container.

  • Waste Container: The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and be in good condition with no leaks or cracks.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "11(S)-hydroxyeicosapentaenoic acid," and any solvent it is dissolved in (e.g., "in Ethanol"). The date of accumulation should also be included.

  • Incompatibility: Avoid mixing this compound waste with incompatible chemicals. As a general rule, do not mix organic solvent waste with aqueous waste.

Step 3: Disposal of this compound Solutions

Unused or waste solutions of this compound, which are typically in an organic solvent, must be disposed of as hazardous chemical waste.

  • Collection: Carefully transfer the waste solution into the designated hazardous waste container.

  • Do Not Drain Dispose: Under no circumstances should organic solutions of this compound be disposed of down the sink.

Step 4: Disposal of Contaminated Labware

Disposable labware (e.g., pipette tips, microfuge tubes) and glassware contaminated with this compound should also be treated as hazardous waste.

  • Solid Waste: Collect contaminated solid items in a designated hazardous waste container that is separate from liquid waste.

  • Glassware: If glassware is to be reused, it should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol) can be effective. The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste. After triple rinsing with a solvent, followed by a final wash with detergent and water, the glassware can typically be considered decontaminated.

Step 5: Spill Management

In the event of a spill:

  • Alert Personnel: Notify others in the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent, inert material such as vermiculite or sand to contain the spill.

  • Clean-up: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Step 6: Professional Disposal

The final step in the disposal process is to arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service. They will ensure that the waste is managed and disposed of in compliance with all local, state, and federal regulations.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general laboratory best practices for chemical waste apply. The following table summarizes key considerations.

ParameterGuidelineSource
Waste Classification Hazardous Chemical WasteGeneral laboratory practice
Container Material Glass or High-Density Polyethylene (HDPE)
Waste Segregation Separate from aqueous and incompatible wastes
Disposal Route Licensed Hazardous Waste Disposal Service
Spill Cleanup Material Inert absorbent (e.g., vermiculite, sand)
Experimental Protocol: Decontamination of Glassware

For laboratories that reuse glassware, a standardized decontamination protocol is essential.

Objective: To effectively remove this compound residues from glassware to allow for reuse.

Materials:

  • Contaminated glassware

  • Appropriate organic solvent (e.g., ethanol, isopropanol)

  • Laboratory detergent

  • Deionized water

  • Designated hazardous waste container for liquid rinsate

  • Appropriate PPE (goggles, gloves, lab coat)

Procedure:

  • Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable organic solvent. The volume of solvent for each rinse should be sufficient to wet the entire contaminated surface.

  • Collect Rinsate: Collect all solvent rinsate in a designated hazardous waste container labeled appropriately.

  • Detergent Wash: Wash the triple-rinsed glassware with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry completely or dry in an oven as appropriate.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound and associated waste, the following diagram illustrates the decision-making and handling process.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Final Disposal Pathway cluster_3 Decontamination Protocol A Unused this compound Solution D Collect in Labeled Liquid Hazardous Waste Container (Solvent Waste) A->D B Contaminated Labware (e.g., pipette tips) E Collect in Labeled Solid Hazardous Waste Container B->E C Contaminated Glassware F Decontaminate for Reuse? C->F G Arrange for Professional Hazardous Waste Disposal (EHS or Licensed Contractor) D->G E->G F->E No H Triple Rinse with Solvent F->H Yes I Collect Rinsate in Liquid Hazardous Waste H->I J Wash with Detergent & Water H->J I->D K Clean Glassware for Reuse J->K

Caption: Workflow for the safe disposal of this compound and contaminated materials.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 11(S)-HEPE

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of 11(S)-HEPE, ensuring the protection of laboratory personnel and the integrity of your research.

For researchers, scientists, and professionals in drug development, the proper handling of specialized lipid signaling molecules like this compound (11(S)-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid) is paramount. Adherence to strict safety protocols not only ensures personal safety but also prevents contamination and maintains experimental reproducibility. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Standard/Specification Purpose
Eyes & Face Safety Goggles or Safety Glasses with side shields. A face shield should be worn over safety goggles when there is a significant risk of splashes.ANSI Z87.1-compliantProtects against splashes of the compound or solvents.
Hands Chemical-resistant disposable gloves (e.g., nitrile). Consider double-gloving for prolonged handling or with stock solutions.ASTM F1671 or EN 374Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately after contamination.[1]
Body Laboratory Coat. A flame-resistant lab coat is recommended when working with flammable solvents.---Protects skin and clothing from spills. Should be fully buttoned.[1]
Respiratory All handling of the neat compound or volatile solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or sufficient, a NIOSH-approved respirator may be necessary based on a formal risk assessment.---Minimizes inhalation exposure.
Feet Closed-toe shoes.---Protects against spills and falling objects.[1]

Operational Plan: A Step-by-Step Workflow for Handling this compound

The following diagram and detailed steps outline a standard workflow for handling this compound from receipt to experimental use, emphasizing safety at each stage.

G cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_use_disposal Experimental Use & Disposal A Receive Shipment B Inspect Package for Damage A->B C Verify Label and Seal B->C D Log into Chemical Inventory C->D E Store at Recommended Temperature (-20°C or -80°C) D->E F Equilibrate Vial to Room Temperature E->F Retrieve from Storage G Work in a Chemical Fume Hood F->G H Prepare Stock Solution with Appropriate Solvent G->H J Dilute to Working Concentrations in Fume Hood G->J I Clearly Label Stock Solution H->I K Perform Experiment J->K Use in Experiment L Keep Containers Sealed When Not in Use K->L M Segregate Chemical Waste K->M N Dispose of Waste According to Institutional and Local Regulations M->N

References

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